Spiro[3.4]octan-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQHTHKUFJTZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Profiling of Spiro[3.4]octan-5-ol
Executive Summary & Structural Significance
Spiro[3.4]octan-5-ol (CAS: 17520-25-1) represents a critical scaffold in modern medicinal chemistry, valued for its high
This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR, IR, MS) required to identify and validate this molecule. The data presented here synthesizes experimental precedents from the reduction of spiro[3.4]octan-5-one with fundamental spectroscopic principles governing strained spirocyclic systems.
Synthesis & Sample Preparation
To ensure spectral accuracy, the analyte must be prepared with high purity. The standard route involves the hydride reduction of the commercially available ketone precursor.
Validated Synthetic Route
The most reliable protocol involves the reduction of Spiro[3.4]octan-5-one using Sodium Borohydride (
Experimental Workflow Diagram
The following flowchart outlines the synthesis and purification logic to isolate the alcohol for analysis.
Figure 1: Synthetic workflow for the generation of this compound from its ketone precursor.
Spectroscopic Analysis: The Core Data
The identification of this compound relies on three diagnostic pillars: the appearance of the carbinol methine in NMR, the hydroxyl stretch in IR, and the water-loss fragmentation pattern in MS.
Nuclear Magnetic Resonance (NMR)
The rigidity of the spiro junction creates distinct diastereotopic environments for the methylene protons.
H NMR (Proton) Signatures
-
Solvent:
(Chloroform-d) is the standard solvent. -
Key Feature: The proton at position 5 (
) appears as a distinct multiplet. Unlike linear alcohols, is adjacent to the quaternary spiro carbon ( ), meaning it has no vicinal coupling to the left side of the ring system. It only couples to the protons at .
| Position | Type | Shift ( | Multiplicity | Diagnostic Insight |
| H-5 | CH-OH | 3.70 – 3.95 | dd or m | Critical Signal. Downfield shift due to oxygen. Simplified coupling due to adjacent quaternary spiro center. |
| OH | Hydroxyl | 1.5 – 2.5 | br s | Concentration/Temperature dependent. Disappears with |
| H-1, H-2, H-3 | Cyclobutane | 1.70 – 2.30 | m (complex) | Higher order multiplets due to ring puckering and proximity to spiro center. |
| H-6, H-7, H-8 | Cyclopentane | 1.40 – 1.80 | m | Overlapping envelope; typically shielded relative to cyclobutane protons. |
C NMR (Carbon) Signatures
The quaternary spiro carbon is the structural anchor.
| Position | Type | Shift ( | Diagnostic Insight |
| C-5 | CH-OH | 74.0 – 78.0 | Primary confirmation of reduction. Shift moves upfield from ~215 ppm (C=O) to ~76 ppm (C-OH). |
| C-4 | Spiro ( | 45.0 – 50.0 | Quaternary carbon. Distinctive low intensity signal. |
| C-1, C-3 | Cyclobutane | 28.0 – 32.0 | Deshielded by spiro strain. |
| C-2 | Cyclobutane | 15.0 – 18.0 | Most shielded methylene. |
| C-6, C-7, C-8 | Cyclopentane | 20.0 – 35.0 | Typical aliphatic envelope. |
Infrared Spectroscopy (IR)
IR is the fastest method to monitor the reaction progress (disappearance of ketone).
-
O-H Stretch: Broad band at 3300–3450 cm⁻¹ . Indicates successful formation of the alcohol.
-
C-H Stretch: 2850–2960 cm⁻¹ (Cyclic alkane C-H).
-
Fingerprint Region:
-
Absence of C=O: The strong band at ~1740 cm⁻¹ (characteristic of cyclopentanone derivatives) must be absent .
-
Ring Strain: Weak bands around 900–1000 cm⁻¹ may be observed due to the cyclobutane ring breathing modes.
-
Mass Spectrometry (MS)
The mass spectrum of spiro alcohols is dominated by dehydration and ring fragmentation.
-
Ionization Mode: Electron Impact (EI, 70 eV).
-
Molecular Ion (
): m/z 126 (Often weak or absent due to rapid dehydration). -
Base Peak / Major Fragments:
-
108 (
): Loss of water ( ). This is often the highest mass peak observed. - 67/68: Fragmentation of the cyclopentane ring; characteristic of spiro[3.4] systems.
- 54/55: Cyclobutane ring fragments.
-
108 (
Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation cascade for the molecular ion.
Figure 2: Proposed EI-MS fragmentation pathway for this compound.
References
- Synthesis & Reduction Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reduction protocols for cyclic ketones).
-
Ketone Precursor Data: Spiro[3.4]octan-5-one. PubChem Compound Summary for CID 549339.[1] National Center for Biotechnology Information. [Link]
- Spirocyclic NMR Trends: Wiberg, K. B.; Nist, B. J. "The NMR Spectra of Small Ring Compounds." Journal of the American Chemical Society, 1961, 83(5), 1226–1230. (Foundational text on cyclobutane/spiro shifts).
-
Target Molecule Registry: this compound. CAS Registry Number 17520-25-1. American Chemical Society.[2]
Sources
A Computational Roadmap to Unveiling Spiro[3.4]octan-5-ol: A Technical Guide for Drug Discovery and Molecular Design
Introduction: The Allure of Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that can effectively navigate the complexities of biological systems is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling class of structures. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, offering a distinct advantage over traditional flat aromatic systems.[1] This technical guide provides a comprehensive computational framework for the in-depth characterization of a promising yet under-explored spirocyclic compound: Spiro[3.4]octan-5-ol.
This compound, with its fusion of a cyclobutane and a cyclopentanol ring, presents a unique spatial arrangement of atoms. This guide will serve as a roadmap for researchers, scientists, and drug development professionals, detailing a robust theoretical and computational protocol to elucidate its structural, electronic, and spectroscopic properties. In the absence of extensive experimental data, this document champions a predictive-first approach, showcasing the power of computational chemistry to guide and accelerate preclinical research.
The Computational Gauntlet: A Proposed Workflow for In-Silico Characterization
A thorough understanding of this compound's molecular behavior is foundational to its potential applications. The following workflow outlines a systematic and validated approach to its computational analysis, leveraging the strengths of modern quantum chemical methods.
Caption: Proposed computational workflow for the comprehensive characterization of this compound.
Conformational Landscape: Mapping the Energetic Terrain
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. A thorough conformational analysis is, therefore, a critical first step to identify the most stable and likely-to-be-active geometries of this compound. Due to the flexibility of the cyclopentanol ring and the puckering of the cyclobutane ring, several conformers may exist in equilibrium.
The process begins with the generation of a diverse set of initial conformers. This can be achieved through various computational techniques, such as molecular mechanics-based systematic or stochastic searches. These methods efficiently explore the potential energy surface to identify a wide range of possible conformations.
Once a pool of unique conformers is generated, each structure is subjected to a more rigorous geometry optimization using a higher level of theory, typically Density Functional Theory (DFT). This step refines the initial structures to their nearest local energy minima. The relative energies of these optimized conformers are then calculated, allowing for the determination of their population distribution at a given temperature using the Boltzmann equation. This provides invaluable insight into which conformations are most likely to be present under experimental conditions.
Quantum Chemical Deep Dive: Unveiling Intrinsic Properties with DFT
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it an ideal tool for studying molecules of pharmaceutical interest. For the analysis of this compound, a well-established functional, such as B3LYP, paired with a Pople-style basis set like 6-31G(d) for initial optimizations and a larger basis set like 6-311++G(d,p) for final single-point energy and property calculations, is recommended.
Geometry Optimization and Vibrational Analysis
For each identified low-energy conformer, a full geometry optimization is performed. This process mathematically locates the minimum energy structure for that particular conformation. Following optimization, a vibrational frequency calculation is essential. This not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides a theoretical infrared (IR) spectrum. The predicted IR spectrum, with characteristic peaks for the O-H stretch and C-O bond, can serve as a valuable reference for future experimental validation.
Electronic Properties: A Window into Reactivity
DFT calculations also provide a wealth of information about the electronic structure of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. Furthermore, the calculation of the electrostatic potential (ESP) surface maps the regions of positive and negative charge on the molecule's surface, highlighting potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions, which are crucial for drug-receptor binding.
Spectroscopic Fingerprinting: The Power of Predictive NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The accurate prediction of ¹H and ¹³C NMR chemical shifts can be a decisive factor in confirming a molecular structure or in distinguishing between different isomers.
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the gold standard for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Crucially, for a flexible molecule like this compound, the NMR chemical shifts observed in an experiment are a weighted average of the shifts of all contributing conformers. Therefore, the predicted chemical shifts for each low-energy conformer must be averaged according to their Boltzmann populations to obtain a final predicted spectrum that can be meaningfully compared with experimental data.
To account for the influence of the solvent, which can significantly affect chemical shifts, these calculations should be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
Data Presentation: A Clear and Concise Summary
The results of the computational analysis should be presented in a clear and easily digestible format. The following tables provide a template for summarizing the key predicted data for the most stable conformer of this compound.
Table 1: Predicted Thermodynamic and Electronic Properties of the Most Stable Conformer of this compound
| Property | Predicted Value | Units |
| Relative Energy | 0.00 | kcal/mol |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound
| Atom Number | Predicted ¹³C Shift | Atom Number | Predicted ¹H Shift |
| C1 | Value | H1a | Value |
| C2 | Value | H1b | Value |
| C3 | Value | H2a | Value |
| ... | ... | ... | ... |
(Note: Atom numbering should correspond to a provided molecular structure diagram.)
Caption: Numbering scheme for this compound used for NMR chemical shift assignments.
Experimental Protocols: A Step-by-Step Guide to the Computations
The following protocols provide a detailed methodology for the theoretical studies described in this guide. These steps are designed to be reproducible and are based on widely accepted practices in the field of computational chemistry.
Protocol 1: Conformational Search and Analysis
-
Initial Structure Generation: Generate a 3D structure of this compound from its 2D representation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94). Retain all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
DFT Optimization of Conformers: For each unique conformer, perform a geometry optimization using DFT with the B3LYP functional and the 6-31G(d) basis set.
-
Frequency Analysis: For each optimized conformer, perform a frequency calculation at the same level of theory to confirm it is a true minimum and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculation: For each optimized conformer, perform a single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)) and include a solvation model (e.g., PCM with chloroform as the solvent).
-
Boltzmann Population Analysis: Calculate the relative Gibbs free energies of all conformers and determine their Boltzmann populations at a standard temperature (e.g., 298.15 K).
Protocol 2: NMR Chemical Shift Prediction
-
GIAO Calculation: For each optimized low-energy conformer, perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory, including the same solvation model used in the energy calculations.
-
TMS Reference Calculation: Perform an identical GIAO NMR calculation for tetramethylsilane (TMS) to obtain the reference shielding tensors.
-
Chemical Shift Calculation: Calculate the chemical shifts for each nucleus in each conformer by subtracting its isotropic shielding value from that of the corresponding nucleus in TMS.
-
Boltzmann Averaging: Calculate the final predicted NMR spectrum by taking the Boltzmann-weighted average of the chemical shifts for each nucleus across all significant conformers.
Conclusion: A Predictive Foundation for Future Discovery
This technical guide has outlined a comprehensive and robust computational strategy for the thorough characterization of this compound. By following the proposed workflow, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this intriguing molecule, even in the absence of extensive experimental data. The predictive power of these computational methods provides a solid foundation for guiding future synthetic efforts, understanding potential biological activity, and ultimately accelerating the discovery of novel therapeutics based on the spiro[3.4]octane scaffold. The principles and protocols detailed herein are broadly applicable to the study of other novel small molecules, underscoring the indispensable role of computational chemistry in modern drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Spiro[3.4]octan-5-one. National Center for Biotechnology Information. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
-
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
-
Drugs for Neglected Diseases initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
Sources
Methodological & Application
The Strategic Synthesis of Enantiopure Spiro[3.4]octan-5-ol: A Guide for Advanced Chemical Research
Introduction: The Rising Prominence of the Spiro[3.4]octane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecules with enhanced three-dimensionality is paramount. Such structures are adept at navigating the complex topographical features of biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles. Among these, the spiro[3.4]octane framework has emerged as a "rising star" due to its inherent rigidity and the precise spatial orientation it imparts to substituents.[1] This unique bicyclic system offers a compelling blend of structural novelty and synthetic accessibility, making it a privileged motif in the design of next-generation therapeutics. Notably, derivatives of the spiro[3.4]octane core have shown significant promise in oncology and infectious disease research, underscoring the urgent need for robust and stereocontrolled synthetic methodologies.[2]
This technical guide provides an in-depth exploration of the asymmetric synthesis of enantiopure spiro[3.4]octan-5-ol, a versatile chiral building block. We will move beyond a mere recitation of steps to elucidate the underlying principles that govern the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own research endeavors.
Retrosynthetic Strategy: A Two-Pronged Approach
The asymmetric synthesis of this compound is most effectively approached through a two-stage strategy. The initial phase focuses on the construction of the prochiral ketone, spiro[3.4]octan-5-one. The subsequent, and most critical, stage involves the enantioselective reduction of this ketone to furnish the desired enantiopure alcohol.
Caption: Retrosynthetic analysis of enantiopure this compound.
Part I: Synthesis of the Prochiral Keystone: Spiro[3.4]octan-5-one
The synthesis of spiro[3.4]octan-5-one can be achieved through several routes, with a common and reliable method being the intramolecular Dieckmann condensation of a suitably substituted adipic acid derivative. This approach allows for the efficient construction of the five-membered ring onto a pre-existing four-membered ring.
Protocol 1: Synthesis of Spiro[3.4]octan-5-one
This multi-step protocol begins with commercially available starting materials and culminates in the formation of the target spirocyclic ketone.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate.
-
Alkylation: Add 1,3-dibromopropane dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Synthesis of 1-(carboxymethyl)cyclobutane-1-carboxylic acid
-
Saponification: Hydrolyze the diethyl 1,1-cyclobutanedicarboxylate from the previous step using a solution of potassium hydroxide in ethanol/water.
-
Acidification: After the hydrolysis is complete, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
-
Extraction: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the dicarboxylic acid.
Step 3: Decarboxylation to 1-(carboxymethyl)cyclobutanecarboxylic acid
-
Thermal Decarboxylation: Gently heat the dicarboxylic acid under vacuum. The compound will melt and then begin to effervesce as carbon dioxide is evolved.
-
Purification: The resulting monoacid can be purified by recrystallization or distillation under reduced pressure.
Step 4: Ring Closure to Spiro[3.4]octane-5,7-dione
-
Activation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Intramolecular Friedel-Crafts Acylation: This step is not directly applicable here. A more suitable method is to convert the acid to a more reactive species for an intramolecular condensation. A common method is to use a strong base to promote Dieckmann condensation of the corresponding diester.
Alternative Step 4 & 5: Dieckmann Condensation and Decarboxylation
-
Esterification: Convert the monoacid from Step 3 to its corresponding diethyl ester.
-
Dieckmann Condensation: Treat the diester with a strong base such as sodium ethoxide in an inert solvent like toluene. This will induce an intramolecular condensation to form the β-keto ester.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture and then heat to promote hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to afford spiro[3.4]octan-5-one.[3][4]
Part II: The Pinnacle of Stereocontrol: Asymmetric Reduction of Spiro[3.4]octan-5-one
With the prochiral ketone in hand, the crucial step of establishing the stereocenter can be addressed. Several powerful methods exist for the enantioselective reduction of ketones. Here, we will detail two of the most reliable and widely utilized protocols: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Method A: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly effective method for the enantioselective reduction of a wide array of ketones.[5][6][7] It employs a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane source (typically borane-dimethyl sulfide complex, BMS) to deliver a hydride to one face of the ketone with high selectivity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chemsynthesis.com [chemsynthesis.com]
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- 6. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Reduction of Spirocyclic Ketones
Introduction: The Unique Challenge of Spirocyclic Ketone Reduction
Spirocyclic ketones, characterized by a single atom common to two rings, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. Their rigid, three-dimensional architecture imparts unique conformational constraints that can significantly influence their reactivity and biological activity. The reduction of the carbonyl group in these systems to the corresponding alcohol is a fundamental transformation in synthetic organic chemistry, often serving as a key step in the elaboration of complex molecular scaffolds.
However, the stereochemical outcome of this reduction is a critical consideration, as the formation of diastereomeric or enantiomeric alcohols can lead to vastly different biological properties. The steric hindrance and conformational rigidity inherent to spirocycles present a formidable challenge to achieving high levels of stereocontrol. This guide provides an in-depth exploration of the primary methods employed for the reduction of spirocyclic ketones, with a focus on the principles governing stereoselectivity and practical protocols for their implementation in a research setting.
I. Metal Hydride Reductions: The Workhorses of Carbonyl Reduction
Metal hydrides are among the most common reagents for the reduction of ketones due to their high reactivity and ready availability. The choice of hydride reagent and reaction conditions can profoundly impact the diastereoselectivity of the reduction of spirocyclic ketones.
A. Sodium Borohydride (NaBH₄): A Mild and Versatile Reagent
Sodium borohydride is a relatively mild reducing agent, offering good functional group tolerance.[1] Its reactivity and stereoselectivity can be modulated by the choice of solvent and temperature.
Mechanism of Sodium Borohydride Reduction:
The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon.[2] The resulting alkoxide is then protonated during workup to yield the alcohol. In the context of spirocyclic ketones, the direction of hydride attack (axial vs. equatorial) is dictated by a combination of steric and electronic factors, often rationalized by models such as the Felkin-Anh and Cram chelation models. A theoretical study on the NaBH₄ reduction of substituted cyclohexanones suggests that the complexation of the carbonyl oxygen with the sodium cation plays a crucial role in the transition state, influencing the diastereoselectivity.[3]
Figure 1: General mechanism of sodium borohydride reduction.
Protocol 1: Diastereoselective Reduction of a Spirocyclic Ketone with NaBH₄
This protocol describes a general procedure for the reduction of a spirocyclic ketone using sodium borohydride in methanol.
Materials:
-
Spirocyclic ketone (e.g., spiro[4.5]decan-1-one)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the spirocyclic ketone (1.0 eq) in anhydrous methanol (10 mL/mmol of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude spirocyclic alcohol.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure diastereomeric alcohols. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.
B. Lithium Aluminum Hydride (LiAlH₄): A Powerful and Less Selective Reagent
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄ and will reduce a wider range of functional groups. However, this high reactivity often translates to lower stereoselectivity in the reduction of sterically hindered ketones. Due to its violent reaction with protic solvents, LiAlH₄ reductions must be carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).
Safety Precautions for Metal Hydride Reductions:
-
Metal hydrides such as LiAlH₄ and NaH react violently with water and protic solvents, releasing flammable hydrogen gas.[4][5] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[6]
-
Quenching of the reaction should be performed slowly and at low temperatures to control the evolution of hydrogen gas.
-
Have a Class D fire extinguisher or dry sand readily available in case of a fire.[4] Do not use water or carbon dioxide extinguishers on metal hydride fires.[4]
II. Directed Reductions: Enhancing Stereoselectivity
To overcome the limitations of simple metal hydride reductions, several methods have been developed to enhance stereoselectivity by directing the hydride attack to a specific face of the carbonyl group.
A. Luche Reduction: Selective 1,2-Reduction of Enones
The Luche reduction utilizes a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent.[7] This method is particularly effective for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition.[8][9] The presence of CeCl₃ increases the hardness of the borohydride reagent, favoring attack at the hard carbonyl carbon over the soft β-carbon.[9] For saturated spirocyclic ketones, the Luche conditions can also lead to improved diastereoselectivity compared to NaBH₄ alone, often favoring the thermodynamically more stable alcohol.[10]
Protocol 2: Luche Reduction of a Spirocyclic Enone
Materials:
-
Spirocyclic α,β-unsaturated ketone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the spirocyclic enone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol (15 mL/mmol of enone).
-
Stir the mixture at room temperature until the cerium salt is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) in one portion to the vigorously stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, and then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting allylic alcohol by column chromatography.
B. Meerwein-Ponndorf-Verley (MPV) Reduction: A Reversible and Chemoselective Method
The Meerwein-Ponndorf-Verley (MPV) reduction employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol, usually isopropanol, to the ketone.[11][12] The reaction is reversible, and the equilibrium is driven towards the product by distilling off the acetone byproduct.[11] A key advantage of the MPV reduction is its high chemoselectivity, as it does not reduce other functional groups like esters, nitro groups, or alkenes.[12]
Mechanism of MPV Reduction:
The reaction proceeds through a six-membered cyclic transition state involving the coordination of the ketone to the aluminum alkoxide, followed by an intramolecular hydride transfer.
Figure 2: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.
Protocol 3: MPV Reduction of a Spirocyclic Ketone
Materials:
-
Spirocyclic ketone
-
Aluminum isopropoxide [Al(O-iPr)₃]
-
Anhydrous isopropanol
-
Anhydrous toluene
-
Distillation apparatus
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Set up a distillation apparatus with a round-bottom flask containing the spirocyclic ketone (1.0 eq) and a large excess of anhydrous isopropanol (20-50 eq).
-
Add anhydrous toluene to the flask to facilitate the azeotropic removal of acetone.
-
Add aluminum isopropoxide (0.5-1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and slowly distill off the acetone-isopropanol azeotrope.
-
Continue the distillation until the distillate no longer gives a positive test for acetone (e.g., with 2,4-dinitrophenylhydrazine).
-
Cool the reaction mixture to room temperature and quench by the slow addition of 2 M HCl.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude spirocyclic alcohol.
-
Purify by column chromatography or distillation.
III. Catalytic Hydrogenation: A Green and Scalable Approach
Catalytic hydrogenation involves the addition of hydrogen gas across the carbonyl double bond in the presence of a metal catalyst. This method is often considered a "green" alternative to hydride reductions as it avoids the use of stoichiometric metal reagents and generates water as the only byproduct.
Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The stereochemical outcome of catalytic hydrogenation is highly dependent on the catalyst, solvent, and the steric environment of the substrate. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less hindered face.
For asymmetric hydrogenation, chiral catalysts, such as those based on ruthenium-BINAP complexes, can provide high levels of enantioselectivity.[13][14][15] The mechanism of these catalysts often involves a metal-ligand bifunctional pathway where a hydride on the metal and a proton from the ligand are transferred to the ketone in a concerted manner.[13]
Protocol 4: Asymmetric Hydrogenation of a Spirocyclic Ketone
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral spirocyclic ketone using a Ru-BINAP catalyst.
Materials:
-
Prochiral spirocyclic ketone
-
n catalyst
-
Methanol (degassed)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
In a glovebox, charge a glass liner for the hydrogenation reactor with the spirocyclic ketone (1.0 eq) and the Ru-BINAP catalyst (0.01-0.001 eq).
-
Add degassed methanol to dissolve the substrate and catalyst.
-
Seal the liner inside the hydrogenation reactor.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and agitate for the required time (typically 12-24 hours).
-
After cooling to room temperature, carefully vent the reactor.
-
Remove the reaction mixture and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Determine the conversion and enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
-
Purify the product by column chromatography if necessary.
IV. Enzymatic Reductions: The Ultimate in Stereoselectivity
Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers an exceptionally powerful approach for the asymmetric reduction of ketones, often affording products with near-perfect enantioselectivity.[16][17] Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH).[18][19]
The high stereoselectivity of enzymatic reductions stems from the precise positioning of the substrate within the enzyme's active site. For challenging substrates like spirocyclic ketones, enzyme engineering and screening of diverse microbial sources can be employed to identify or develop highly efficient and selective biocatalysts.[18]
Protocol 5: Enzymatic Reduction of a Spirocyclic Ketone with an Alcohol Dehydrogenase
This protocol outlines a general procedure for the enzymatic reduction of a spirocyclic ketone using a commercially available ADH kit, which typically includes the enzyme, a cofactor regeneration system (e.g., a glucose dehydrogenase and glucose), and the cofactor (NADP⁺ or NAD⁺).
Materials:
-
Spirocyclic ketone
-
Alcohol dehydrogenase (ADH)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO) if the substrate has low water solubility
-
Shaking incubator
Procedure:
-
Prepare the buffer solution and dissolve the spirocyclic ketone. A small amount of a water-miscible organic co-solvent may be necessary to aid solubility.
-
In a reaction vessel, add the buffer solution, glucose, and NADP⁺ or NAD⁺.
-
Add the glucose dehydrogenase to initiate the cofactor regeneration system.
-
Add the alcohol dehydrogenase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it.
-
Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC.
V. Comparative Analysis of Reduction Methods
The choice of reduction method for a spirocyclic ketone depends on several factors, including the substrate's structure, the desired stereochemical outcome, the presence of other functional groups, and scalability. The following table provides a comparative summary of the methods discussed.
| Method | Reagents | Advantages | Disadvantages | Stereoselectivity |
| Sodium Borohydride | NaBH₄ | Mild, inexpensive, easy to handle | Moderate stereoselectivity, can reduce aldehydes | Substrate-dependent, often moderate d.r. |
| Lithium Aluminum Hydride | LiAlH₄ | Powerful, reduces many functional groups | Highly reactive, pyrophoric, often low stereoselectivity | Generally low d.r. for hindered ketones |
| Luche Reduction | NaBH₄, CeCl₃ | High 1,2-selectivity for enones, mild conditions | Requires stoichiometric lanthanide salt | Can improve d.r. over NaBH₄ alone |
| MPV Reduction | Al(O-iPr)₃, i-PrOH | Highly chemoselective, reversible, inexpensive | Requires high temperatures and distillation | Good to excellent d.r., can be asymmetric |
| Catalytic Hydrogenation | H₂, Metal Catalyst | "Green," scalable, high atom economy | Requires specialized equipment, catalyst can be expensive | Substrate and catalyst dependent, can be highly enantioselective |
| Enzymatic Reduction | ADH, Cofactor | Exceptional stereoselectivity, mild conditions | Limited substrate scope, requires aqueous media | Excellent e.e. and d.r. often observed |
VI. Troubleshooting and Practical Considerations
-
Low Conversion:
-
Metal Hydride Reductions: Ensure anhydrous conditions and sufficient equivalents of the hydride reagent. For sterically hindered ketones, longer reaction times or higher temperatures may be necessary.
-
MPV Reduction: Ensure efficient removal of acetone to drive the equilibrium. The catalyst may be deactivated by moisture.
-
Catalytic Hydrogenation: The catalyst may be poisoned. Ensure the substrate and solvent are pure. Increase catalyst loading, hydrogen pressure, or temperature.
-
Enzymatic Reduction: The enzyme may be inhibited by the substrate or product at high concentrations. The pH and temperature may not be optimal.
-
-
Poor Stereoselectivity:
-
Metal Hydride Reductions: The choice of reagent and solvent is critical. Bulky hydride reagents (e.g., L-Selectride®) can sometimes improve stereoselectivity. Lowering the reaction temperature often enhances selectivity.
-
Catalytic Hydrogenation: The choice of catalyst and solvent can dramatically influence the stereochemical outcome. Screening different catalysts is often necessary.
-
General: The inherent stereochemical bias of the spirocyclic system may favor the formation of a particular diastereomer. Chiral directing groups or asymmetric catalysis may be required to achieve the desired stereoisomer.
-
VII. Conclusion
The reduction of spirocyclic ketones is a critical transformation in the synthesis of complex molecules. A thorough understanding of the available methodologies and the factors governing their stereoselectivity is paramount for the successful design and execution of synthetic routes. This guide has provided a comprehensive overview of the most common and effective methods, from classical metal hydride reductions to modern catalytic and biocatalytic approaches. By carefully considering the specific requirements of the target molecule and consulting the detailed protocols and troubleshooting advice provided, researchers and drug development professionals can confidently navigate the challenges associated with the stereocontrolled reduction of spirocyclic ketones.
References
-
Raghavan, S., & Samanta, P. K. (2012). A mild and efficient Luche reduction of α,β-unsaturated ketones. Organic Letters, 14(9), 2346–2349. [Link]
-
Reddy, C. R., Latha, B., Warudikar, K., & Singarapu, K. K. (2016). CeCl3·7H2O catalyzed chemoselective reduction of α,β-unsaturated ketones by NaBH4 in methanol. Organic & Biomolecular Chemistry, 14(1), 251-256. [Link]
-
Kennedy, N. M., & Cohen, T. (2015). Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]
-
ResearchGate. (n.d.). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. [Link]
-
Wikipedia. (2023). Luche reduction. [Link]
-
YouTube. (2020, February 29). Luche Reduction. [Link]
-
YouTube. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. [Link]
-
ResearchGate. (n.d.). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
ACS Publications. (1972). On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry, 37(12), 1937–1941. [Link]
-
ResearchGate. (n.d.). Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. [Link]
-
ResearchGate. (n.d.). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to... [Link]
-
ACS Publications. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(37), 9033–9046. [Link]
-
Manufacturing Chemist. (2009). Making chemical reductions safer. [Link]
-
RSC Publishing. (2021). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering, 6, 1546-1552. [Link]
-
PubMed. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. The Journal of Physical Chemistry A, 113(11), 2578–2583. [Link]
-
ACS Publications. (2019). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. The Journal of Organic Chemistry, 84(17), 11236–11244. [Link]
-
PMC. (2012). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Iranian Journal of Pharmaceutical Research, 11(2), 567–575. [Link]
-
Organic Chemistry Portal. (n.d.). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. [Link]
-
ResearchGate. (n.d.). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. [Link]
-
ACS Publications. (2000). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society, 122(37), 8836–8844. [Link]
-
ACS Green Chemistry Institute. (2024). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. [Link]
-
MDPI. (2021). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Catalysts, 11(11), 1361. [Link]
-
NPTEL. (n.d.). Module 6 Hydrogenation Reactions. [Link]
-
RSC Publishing. (2018). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 42(18), 15211-15215. [Link]
-
Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. [Link]
-
Chemistry LibreTexts. (2019). 18.5: The Stereochemistry of Carbonyl Reduction. [Link]
-
UCT Science. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. [Link]
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PubMed. (2020). Impact and Relevance of Alcohol Dehydrogenase Enantioselectivities on Biotechnological Applications. Applied Microbiology and Biotechnology, 104(7), 2743–2755. [Link]
-
ACS Publications. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis, 11(15), 9482–9509. [Link]
-
ResearchGate. (n.d.). Risk Management in a Containerized Metal Hydride Storage System. [Link]
-
WordPress. (n.d.). Ketone Reduction. [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. [Link]
-
ACS Green Chemistry Institute. (n.d.). Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. [Link]
-
YouTube. (2013, March 17). Reduction of Aldehydes and Ketones with Borohydride. [Link]
-
Frontiers. (2021). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. Frontiers in Bioengineering and Biotechnology, 9, 688626. [Link]
-
Fuel Cell Store. (n.d.). Metal Hydride - Hydrogen Storage MSDS. [Link]
-
ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. [Link]
-
PMC. (2024). Unveiling the Brønsted acid mechanism for Meerwein–Ponndorf–Verley reduction in methanol conversion over ZSM-5. Nature Communications, 15(1), 1-10. [Link]
-
RSC Publishing. (2021). Recent advances in the chemistry of ketyl radicals. Chemical Society Reviews, 50(8), 4869-4890. [Link]
-
ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. [Link]
-
ACS Publications. (2006). New Efficient Organic Activators for Highly Enantioselective Reduction of Aromatic Ketones by Trichlorosilane. Organic Letters, 8(21), 4759–4761. [Link]
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Application Note: Spiro[3.4]octan-5-ol in Total Synthesis & Medicinal Chemistry
This guide outlines the technical application of Spiro[3.4]octan-5-ol as a high-value scaffold in modern drug discovery. It focuses on its utility as a bioisostere for exploring 3D chemical space and provides robust protocols for its synthesis and functionalization.
Executive Summary
This compound represents a class of "privileged scaffolds" that are increasingly critical in modern drug design. Unlike flat aromatic systems, this spirocyclic core offers inherent three-dimensionality (
This guide details the synthesis, functionalization, and strategic application of this compound. It is designed for medicinal chemists seeking to perform "scaffold hopping" from gem-dimethyl or cyclohexyl groups to improve metabolic stability and target selectivity (e.g., in BACE1 inhibitors or GPCR modulators).
Structural Significance & Design Logic
The spiro[3.4]octane core fuses a cyclobutane ring with a cyclopentane ring at a single quaternary carbon.
-
Escape from Flatland: Increases water solubility and decreases promiscuous binding compared to planar aromatic rings.
-
Vector Positioning: The C5-hydroxyl group provides a handle for functionalization adjacent to the spiro center, creating a high-energy steric environment that locks substituents into specific orientations.
-
Metabolic Stability: The quaternary spiro-center blocks metabolic "soft spots" often found in simple alkyl chains.
Visualization: Scaffold Diversification Logic
Caption: Logical flow for diversifying the this compound core into functional drug leads.
Preparation of the Building Block
While spiro[3.4]octan-5-one is commercially available from specialized vendors, in-house preparation is often required for scale-up or isotopic labeling. The most robust laboratory method involves the Tiffeneau-Demjanov rearrangement , which expands a spiro[3.3] precursor to the [3.4] system.
Protocol A: Synthesis of Spiro[3.4]octan-5-one (The Precursor)
Principle: Ring expansion of spiro[3.3]heptan-1-one using diazomethane (or trimethylsilyldiazomethane for safety) inserts a methylene group to form the 5-membered ring.
Reagents:
-
Spiro[3.3]heptan-1-one (Starting Material)
-
Trimethylsilyldiazomethane (TMSCHN2), 2.0 M in hexanes
-
Boron trifluoride diethyl etherate (
) -
Dichloromethane (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Dissolve spiro[3.3]heptan-1-one (10.0 mmol) in anhydrous
(50 mL). -
Catalyst Addition: Cool the solution to -78°C. Add
(11.0 mmol) dropwise via syringe. -
Expansion: Slowly add TMSCHN2 (12.0 mmol) over 20 minutes. Evolution of
gas will be observed. -
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (stain with anisaldehyde; product is less polar).
-
Quench: Carefully quench with saturated aqueous
. -
Workup: Extract with
(3x), wash with brine, dry over , and concentrate. -
Purification: Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Spiro[3.4]octan-5-one as a colorless oil.[1]
Protocol B: Reduction to this compound
Reagents:
-
Spiro[3.4]octan-5-one (from Protocol A)
-
Sodium Borohydride (
) -
Methanol (MeOH)[2]
Step-by-Step Procedure:
-
Dissolve Spiro[3.4]octan-5-one (5.0 mmol) in MeOH (20 mL) at 0°C.
-
Add
(6.0 mmol) portion-wise over 10 minutes. -
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Quench with 1N HCl (carefully) to pH 7.
-
Remove MeOH in vacuo, extract aqueous residue with
. -
Yield: Quantitative conversion to This compound .
Reactivity & Functionalization Guide
The C5-hydroxyl group is sterically encumbered by the adjacent spiro-cyclobutane ring. This requires specific conditions for substitution.
| Transformation | Reagents | Conditions | Notes |
| Oxidation | DMP (Dess-Martin) | DCM, 0°C to rt | Preferred over Swern to avoid byproduct formation in strained rings. |
| Mesylation | MsCl, | DCM, 0°C | Essential intermediate for amine synthesis. |
| Amination | DMF, 80°C (Azidation) | ||
| Fluorination | DAST or Deoxo-Fluor | DCM, -78°C to rt | Yields the 5-fluoro analog; beware of potential ring expansion/rearrangement. |
Case Study: Synthesis of a Spiro-BACE1 Inhibitor Analog
In the development of BACE1 inhibitors (e.g., Verubecestat analogs), spirocyclic cores are used to position amines to interact with the catalytic aspartic dyads.
Experimental Workflow:
-
Activation: Convert this compound to the mesylate.
-
Displacement: React mesylate with an aryl-amine or heteroaryl-amine (e.g., 3-amino-pyridine derivative) using
in DMF at 90°C. -
Result: The rigidity of the spiro[3.4] system locks the aryl group into a preferred conformation, often improving
values compared to flexible cyclohexyl analogs.
Troubleshooting & Critical Parameters
-
Gem-Dimethyl Effect: While not present in the unsubstituted parent, adding substituents to the cyclobutane ring can drastically alter the reactivity of the C5 position due to conformational locking.
-
Ring Strain: The spiro[3.4] system has significant ring strain (~25 kcal/mol). Avoid strongly acidic conditions at high temperatures (>100°C), which may trigger acid-catalyzed rearrangements or ring-opening.
-
Stereochemistry: Reduction of the ketone typically yields a racemic alcohol. For asymmetric synthesis, use Corey-Bakshi-Shibata (CBS) reduction to set the C5 chiral center with high enantiomeric excess (ee > 90%).
References
-
Spirocyclic Scaffolds in Drug Discovery
- Title: The Spiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.
-
Source: BenchChem Application Notes (2025).[3]
-
URL: (General Reference)
-
Synthesis via Ring Expansion (Tiffeneau-Demjanov)
-
BACE1 Inhibitor Context
- Title: Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecest
- Source:J. Med. Chem. (2016).
-
URL:[Link]
-
Heterospirocycle Synthesis (Analogous Methodologies)
Sources
The Ascendancy of Spiro[3.4]octan-5-ol in Modern Therapeutics: A Guide for Drug Development Professionals
The pursuit of novel chemical matter that can effectively and safely address unmet medical needs is the cornerstone of modern drug discovery. In this context, the rigid, three-dimensional architecture of spirocyclic scaffolds has garnered significant attention, offering a departure from the often flat and conformationally flexible molecules that have historically dominated medicinal chemistry. Among these, the spiro[3.4]octane framework has emerged as a particularly promising motif. This guide provides an in-depth exploration of the synthesis and application of a key derivative, Spiro[3.4]octan-5-ol, in the development of novel therapeutics, with a focus on oncology. We will delve into the rationale behind its use, detailed synthetic protocols, and methodologies for evaluating its biological activity, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this unique scaffold.
The Spiro[3.4]octane Scaffold: A Privileged Motif in Drug Design
Spirocycles, characterized by two rings sharing a single carbon atom, offer a unique conformational rigidity that can pre-organize appended functional groups in a defined three-dimensional space. This structural feature is highly advantageous for enhancing binding affinity and selectivity towards biological targets.[1] The spiro[3.4]octane system, comprising a cyclobutane and a cyclopentane ring, provides an optimal balance of rigidity and molecular complexity. Its incorporation into drug candidates has been shown to improve critical physicochemical properties such as metabolic stability and aqueous solubility, which are key determinants of a drug's pharmacokinetic profile.[2] The versatility of the spiro[3.4]octane scaffold is underscored by its presence in compounds targeting a diverse range of diseases, most notably cancer and tuberculosis.[1]
The introduction of a hydroxyl group at the 5-position of the spiro[3.4]octane core, yielding this compound, provides a crucial handle for further chemical modification. This alcohol functionality can serve as a key point for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with the preparation of the corresponding ketone, Spiro[3.4]octan-5-one. This intermediate is then reduced to the target alcohol.
Protocol 1: Synthesis of Spiro[3.4]octan-5-one
This protocol is adapted from established methodologies for the synthesis of spirocyclic ketones. A plausible and efficient route involves the intramolecular cyclization of a suitable dicarboxylic acid derivative.
Workflow for the Synthesis of Spiro[3.4]octan-5-one:
Caption: Synthetic workflow for Spiro[3.4]octan-5-one.
Step-by-Step Methodology:
-
Preparation of 1-(carboxymethyl)cyclobutane-1-carboxylic acid:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclobutanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and a catalytic amount of piperidine in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-(cyanomethyl)cyclobutyl cyanide.
-
Hydrolyze the dinitrile using a strong acid (e.g., concentrated HCl) or base (e.g., NaOH followed by acidification) to yield 1-(carboxymethyl)cyclobutane-1-carboxylic acid.
-
-
Intramolecular Cyclization to Spiro[3.4]octan-5-one:
-
The dicarboxylic acid is heated at high temperature, typically in the presence of a dehydrating agent like acetic anhydride or under vacuum, to induce intramolecular cyclization and decarboxylation, yielding Spiro[3.4]octan-5-one.[3]
-
Characterization Data for Spiro[3.4]octan-5-one:
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not available |
| Density | Not available |
Protocol 2: Reduction of Spiro[3.4]octan-5-one to this compound
The reduction of the spirocyclic ketone to the corresponding alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[4][5][6][7]
Workflow for the Reduction of Spiro[3.4]octan-5-one:
Caption: Reduction of Spiro[3.4]octan-5-one to this compound.
Step-by-Step Methodology:
-
Dissolve Spiro[3.4]octan-5-one (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless oil or low-melting solid |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Application in Novel Therapeutics: A Focus on Oncology
The spiro[3.4]octane scaffold has shown significant promise in the development of anti-cancer agents. While specific examples of therapeutics based on this compound are emerging, the broader class of spiro compounds has been successfully employed to target various cancer-related pathways. For instance, spiro-heterocyclic derivatives have been developed as potent inhibitors of kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is a key target in acute myeloid leukemia (AML).[8]
The hydroxyl group of this compound serves as a versatile anchor for the introduction of various pharmacophoric groups to target specific biological macromolecules. For example, it can be esterified or etherified to introduce moieties that can interact with the active sites of enzymes or the binding pockets of receptors.
Application Example: Development of Novel Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound moiety can be utilized to present such a heterocyclic system in a conformationally constrained manner, potentially leading to enhanced potency and selectivity.
Conceptual Workflow for Developing this compound-based Kinase Inhibitors:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones - Oreate AI Blog [oreateai.com]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability and degradation of Spiro[3.4]octan-5-ol under different conditions
This technical support guide is intended for researchers, scientists, and drug development professionals working with Spiro[3.4]octan-5-ol. Here, we address potential challenges related to the stability and degradation of this compound under various experimental conditions. Our goal is to provide practical troubleshooting advice and a foundational understanding of its chemical behavior to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its secondary alcohol functional group and the strained spirocyclic ring system. The secondary alcohol is susceptible to oxidation, while the strained cyclobutane ring may undergo ring-opening reactions under harsh acidic or thermal conditions.
Q2: How is this compound likely to degrade under acidic conditions?
A2: Under strong acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a carbocation intermediate, which may then undergo rearrangement or elimination to form various unsaturated products. Ring-opening of the cyclobutane ring is also a possibility due to ring strain. While specific data on this compound is limited, spiro polycycloacetals have been shown to degrade rapidly under acid-catalyzed conditions.[1][2]
Q3: What is the expected stability of this compound under basic conditions?
A3: this compound is expected to be relatively stable under mild basic conditions. However, strong bases at elevated temperatures could potentially promote elimination reactions, leading to the formation of alkenes. Some spirocyclic polymers have been shown to degrade under basic hydrolytic conditions.[3]
Q4: Is this compound susceptible to oxidation?
A4: Yes, the secondary alcohol in this compound can be readily oxidized to the corresponding ketone, Spiro[3.4]octan-5-one. Common laboratory oxidants, as well as atmospheric oxygen over long-term storage, can facilitate this transformation.
Q5: What is the anticipated thermal stability of this compound?
Q6: How does photostability affect this compound?
A6: The photostability of this compound has not been extensively reported. As a general precaution, it is advisable to store the compound protected from light to prevent potential photolytic degradation, which could involve radical-mediated processes.
Troubleshooting Guides
This section provides solutions to common experimental issues you might encounter when working with this compound.
Issue 1: Appearance of a New Peak in HPLC Analysis During a Stability Study
-
Possible Cause: A new peak, particularly one with a shorter retention time, may indicate the formation of a more polar degradation product. A peak with a longer retention time could suggest a less polar product.
-
Troubleshooting Steps:
-
Characterize the New Peak: Use LC-MS to determine the mass of the new peak. An increase of 1 mass unit might suggest oxidation to the ketone.
-
Co-injection: If Spiro[3.4]octan-5-one is available, perform a co-injection with your sample. If the new peak co-elutes, this confirms oxidation.
-
Review Storage Conditions: Ensure the sample was stored under an inert atmosphere and protected from light. If not, oxidation or photodegradation are likely.
-
Issue 2: Loss of this compound Potency in an Acidic Formulation
-
Possible Cause: The acidic environment is likely causing degradation of the molecule.
-
Troubleshooting Steps:
-
pH Adjustment: If possible for your application, increase the pH of the formulation to be closer to neutral.
-
Buffer Selection: Use a buffer system to maintain a stable pH.
-
Forced Degradation Study: Conduct a forced degradation study under acidic conditions (see protocol below) to identify the degradation products and understand the degradation pathway. This can help in developing a more stable formulation.
-
Issue 3: Sample Discoloration Upon Heating
-
Possible Cause: Discoloration upon heating can indicate thermal decomposition.
-
Troubleshooting Steps:
-
Lower Temperature: If the experimental protocol allows, reduce the heating temperature.
-
Inert Atmosphere: Perform the heating step under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at elevated temperatures.
-
TGA Analysis: Perform Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition for this compound.
-
Experimental Protocols
Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[4][5][6] The goal is to achieve 5-20% degradation of the parent compound.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at 80°C for 48 hours.
-
-
Thermal Degradation (solid state):
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near-ultraviolet lamps) for a specified duration.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometric detection.
Data Summary
| Stress Condition | Reagents/Conditions | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Ring-opened products, elimination products (alkenes) |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Potential for elimination products (alkenes) |
| Oxidation | 3% H₂O₂, RT | Spiro[3.4]octan-5-one |
| Thermal | 80°C | Dehydration products (alkenes) |
| Photolytic | ICH compliant light source | Potential for various radical-mediated degradation products |
Visualizations
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry. [Link]
-
Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved February 7, 2024, from [Link]
-
Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Understanding the Degradation of Spiro-OMeTAD-Based Perovskite Solar Cells at High Temperature - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Spiro[3.4]octan-5-one | C8H12O | CID 549339 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
-
This compound | C8H14O | CID 126971942 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
{Spiro[3.4]octan-5-yl}methanamine | C9H17N | CID 83904897 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 7, 2024, from [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]
-
Stability of O-protected spironolacton form of carboxyfluorescein under acid conditions. (n.d.). Retrieved February 7, 2024, from [Link]
-
spiro[3.4]octan-5-one - C8H12O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved February 7, 2024, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved February 7, 2024, from [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.). Retrieved February 7, 2024, from [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (n.d.). Retrieved February 7, 2024, from [Link]
-
Review on Forced Degradation Studies - | International Journal of Innovative Science and Research Technology. (n.d.). Retrieved February 7, 2024, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved February 7, 2024, from [Link]
-
5-Methylthis compound | C9H16O | CID 71420469 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]
-
Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 7, 2024, from [Link]
-
Spiro[3.4]octane-5-thiol | C8H14S | CID 131025028 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
-
Spiro[3.4]octan-1-OL | C8H14O | CID 71744112 - PubChem - NIH. (n.d.). Retrieved February 7, 2024, from [Link]
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- 2. Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assyro.com [assyro.com]
- 6. ijisrt.com [ijisrt.com]
- 7. sgs.com [sgs.com]
Navigating the Labyrinth: A Technical Guide to Characterizing Spirocyclic Alcohols
From the desk of a Senior Application Scientist: Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. The unique three-dimensional architecture of spirocyclic alcohols presents a formidable challenge to unambiguous structural characterization. Their rigid frameworks, fixed conformations, and sterically hindered centers often lead to complex and sometimes misleading spectroscopic data. This guide is designed to be your field manual, providing in-depth troubleshooting advice and practical solutions to the common pitfalls encountered during the characterization of these intricate molecules.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Deciphering the Complex Spin Systems
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. However, the inherent structural constraints of spirocyclic alcohols often lead to spectra that are far from straightforward.
Troubleshooting Guide: NMR Analysis
Question: Why are the proton signals in my spirocyclic alcohol overlapping in the 1H NMR spectrum, and how can I resolve them?
Answer: Signal overlap in the 1H NMR spectra of spirocyclic alcohols is a frequent and frustrating issue.[1] The rigid, cage-like structure of spirocycles restricts conformational flexibility, leading to many protons residing in similar chemical environments. This results in a narrow dispersion of chemical shifts and significant signal crowding, making interpretation difficult.[2]
Causality Explained: Unlike flexible acyclic molecules that exhibit averaged NMR signals due to rapid bond rotation, the fixed spatial arrangement of protons in a spirocycle means that even subtle differences in their geometric relationship to anisotropic groups (like aromatic rings or carbonyls) can lead to small, but distinct, chemical shifts. When many such protons are present, their signals can easily bunch together, creating complex multiplets that obscure coupling information.
Step-by-Step Resolution Protocol:
-
Optimize 1D 1H NMR Acquisition:
-
Higher Magnetic Field: If available, acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or above). The chemical shift dispersion increases with the magnetic field strength, which can help to resolve overlapping signals.
-
Solvent Effects: Acquire spectra in different deuterated solvents (e.g., benzene-d6, pyridine-d5). The aromatic solvent-induced shifts (ASIS) can alter the chemical shifts of protons depending on their spatial orientation relative to the solvent molecules, often improving signal separation.
-
-
Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This is the first step to trace proton-proton coupling networks within the spirocyclic framework. It helps to identify which protons are spin-coupled, even if their signals are partially overlapped.
-
TOCSY (Total Correlation Spectroscopy): Particularly useful for identifying protons within the same spin system that are not directly coupled. This can help to trace the connectivity along an entire ring of the spirocycle.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since 13C spectra typically have better signal dispersion, this can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the carbon skeleton and assigning quaternary carbons, including the spirocenter itself.[3][4]
-
Question: How can I confidently determine the relative stereochemistry of the hydroxyl group and other substituents in my spirocycle?
Answer: Determining the relative stereochemistry in a rigid spirocyclic system is a common challenge where incorrect assignments can have significant implications for understanding biological activity. The Nuclear Overhauser Effect (NOE) is a powerful tool for this purpose.[5][6]
Causality Explained: The NOE is a through-space interaction between nuclei that are in close proximity (typically < 5 Å).[4] By observing which protons show an NOE enhancement when another is irradiated, you can build a 3D picture of the molecule's stereochemistry. In rigid spirocycles, the fixed distances between protons make NOE analysis particularly reliable for assigning relative configurations.
Experimental Workflow for NOE Analysis:
-
Acquire a 1D NOESY or 2D NOESY/ROESY Spectrum:
-
1D NOESY: This experiment is faster and involves selective irradiation of a specific proton resonance and observing which other signals are enhanced. It is ideal when you have specific stereochemical questions to answer.
-
2D NOESY/ROESY: These experiments show all NOE correlations in the molecule in a single spectrum. ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.
-
-
Data Interpretation:
-
Look for key NOE correlations that can only exist in one stereoisomer. For example, an NOE between a proton on one ring and a proton on the other can define the relative orientation of the two rings.
-
An NOE between the proton on the alcohol-bearing carbon (the carbinol proton) and specific protons on the spirocyclic framework can establish the orientation of the hydroxyl group (axial vs. equatorial).
-
Pro-Tip: For ambiguous cases, computational modeling (e.g., DFT calculations) can be used to predict the most stable conformation and the expected NOE correlations for different stereoisomers, which can then be compared to the experimental data.[7]
Visualization of Spectroscopic Analysis Workflow
Caption: Decision workflow for the structural characterization of spirocyclic alcohols.
FAQs: NMR Spectroscopy
-
Q: The hydroxyl proton signal is broad and sometimes not visible. Why does this happen?
-
A: The hydroxyl proton is acidic and can undergo rapid chemical exchange with trace amounts of water or acid in the solvent. This exchange broadens the signal, and in some cases, it can become so broad that it is indistinguishable from the baseline. To confirm its presence, you can add a drop of D2O to the NMR tube and re-acquire the spectrum; the hydroxyl proton signal will disappear due to H/D exchange.
-
-
Q: Can I use coupling constants to determine stereochemistry in spirocycles?
-
A: Yes, but with caution. The Karplus relationship, which correlates three-bond coupling constants (3JHH) to dihedral angles, can be applied. However, the rigid nature of spirocycles can sometimes lead to distorted ring conformations and unusual dihedral angles, making direct interpretation challenging. It is best used in conjunction with NOE data.
-
Section 2: Mass Spectrometry (MS) - Unraveling Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a spirocyclic alcohol. However, interpreting the fragmentation patterns can be complex.
Troubleshooting Guide: Mass Spectrometry
Question: My spirocyclic alcohol does not show a clear molecular ion (M+) peak in the mass spectrum. How can I confirm its molecular weight?
Answer: The absence or low intensity of the molecular ion peak is a common characteristic of alcohols in mass spectrometry.[8][9] The high-energy electron ionization (EI) often leads to rapid fragmentation.
Causality Explained: Alcohols readily undergo two primary fragmentation pathways:
-
α-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. This is often the most favorable fragmentation pathway as it leads to a resonance-stabilized oxonium ion.[9]
-
Dehydration: Loss of a water molecule (M-18). This is particularly common for cyclic alcohols.[10]
The rigid structure of a spirocycle can influence which of these pathways dominates, and subsequent complex rearrangements can further obscure the molecular ion.
Step-by-Step Resolution Protocol:
-
Use Soft Ionization Techniques:
-
Electrospray Ionization (ESI): This is a much gentler ionization method that typically produces the protonated molecule [M+H]+ or sodiated adduct [M+Na]+, both of which are easily detectable and confirm the molecular weight.
-
Chemical Ionization (CI): Another soft ionization technique that results in less fragmentation and a more prominent pseudomolecular ion peak.
-
-
Derivatization:
-
Convert the alcohol to a silyl ether (e.g., using TMSCl) or an ester. These derivatives are often more stable and less prone to dehydration, resulting in a more easily identifiable molecular ion peak.
-
Question: The fragmentation pattern of my spirocyclic alcohol is very complex. How can I begin to interpret it?
Answer: The rigid, strained nature of spirocyclic systems can lead to unique and complex fragmentation pathways that are not always predictable by standard fragmentation rules.
Interpretive Strategy:
-
Identify Key Neutral Losses: Look for common losses for alcohols, such as H2O (18 Da), and alkyl radicals from α-cleavage.
-
Consider Ring Opening and Rearrangements: The spirocyclic framework can undergo retro-Diels-Alder reactions or other ring-opening fragmentations. Think about plausible fragmentation pathways that would relieve ring strain.
-
Tandem MS (MS/MS): Isolate a prominent fragment ion and subject it to further fragmentation. This can help to piece together the structure of the fragments and infer the overall structure of the molecule.
Data Summary: Common Mass Spectral Fragments
| m/z Value | Possible Fragment | Origin |
| M-1 | [M-H]+ | Loss of a hydrogen radical |
| M-18 | [M-H₂O]+• | Dehydration |
| M-Alkyl | [M-R]+ | α-cleavage |
| 57 | C₄H₉⁺ | Often from cleavage of a cyclohexyl ring[10] |
Section 3: X-ray Crystallography - The Definitive, Yet Elusive, Answer
A single-crystal X-ray structure provides unambiguous proof of a molecule's structure and stereochemistry.[11] However, obtaining suitable crystals of spirocyclic alcohols can be a significant bottleneck.
Troubleshooting Guide: X-ray Crystallography
Question: I am struggling to grow single crystals of my spirocyclic alcohol suitable for X-ray diffraction. What can I do?
Answer: The often-symmetrical and sterically hindered nature of spirocycles can make it difficult for them to pack efficiently into a crystal lattice. The presence of the polar hydroxyl group, capable of hydrogen bonding, adds another layer of complexity.
Causality Explained: Successful crystallization requires a balance of intermolecular interactions that favor the formation of an ordered, repeating lattice over an amorphous solid. The rigid, non-planar shape of spirocycles can create packing challenges. Furthermore, if the hydroxyl group is sterically shielded, it may not be able to form the strong, directional hydrogen bonds that often facilitate crystallization.
Step-by-Step Crystallization Protocol:
-
Systematic Screening of Solvents:
-
Use a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane).
-
Employ solvent mixtures to fine-tune the solubility and evaporation rate.
-
-
Explore Different Crystallization Techniques:
-
Slow Evaporation: The simplest method. Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small vial, and then place this vial inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.
-
Cooling: Slowly cool a saturated solution of your compound.
-
-
Derivatization for Crystallization:
-
If the parent alcohol fails to crystallize, consider forming a derivative. Introducing a flat, aromatic group (e.g., a p-nitrobenzoate ester) can promote π-π stacking interactions, which can significantly aid in crystal lattice formation. This also introduces a heavy atom, which can be beneficial for solving the crystal structure.
-
FAQs: X-ray Crystallography
-
Q: My crystals are very small or needle-like. Are they usable?
-
A: Modern diffractometers are highly sensitive and can often collect data from very small crystals. However, very thin needles can be problematic. Try to slow down the crystallization process (e.g., by using a less volatile solvent or a smaller temperature gradient) to encourage the growth of thicker crystals.
-
-
Q: The crystallographer is reporting disorder in the crystal structure. What does this mean?
-
A: Disorder occurs when a part of the molecule occupies multiple positions within the crystal lattice. This can sometimes happen with flexible side chains or if the molecule can pack in slightly different orientations. While it can complicate the refinement of the structure, it does not necessarily invalidate the overall structural assignment.
-
References
-
Signal Overlap in NMR Spectroscopy - YouTube. (2018). Retrieved February 4, 2026, from [Link]
-
Quantification of Large Long Periods in Rigid Polymer Systems by H Spin Diffusion in HetCor NMR with Heavy Peak Overlap | Request PDF - ResearchGate. (2023). Retrieved February 4, 2026, from [Link]
-
Reference-free NOE NMR analysis. - SciSpace. (n.d.). Retrieved February 4, 2026, from [Link]
-
Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modelin - ElectronicsAndBooks. (n.d.). Retrieved February 4, 2026, from [Link]
-
Reference-free NOE NMR analysis - NSF Public Access Repository. (n.d.). Retrieved February 4, 2026, from [Link]
-
Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate. (2025). Retrieved February 4, 2026, from [Link]
-
Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed. (2020). Retrieved February 4, 2026, from [Link]
-
1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed. (2011). Retrieved February 4, 2026, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide[1][12]. (n.d.). Retrieved February 4, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved February 4, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved February 4, 2026, from [Link]
-
Reflecting on barriers to continuous pharmaceutical crystallization - MIT. (2025). Retrieved February 4, 2026, from [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.). Retrieved February 4, 2026, from [Link]
-
Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery. (2013). Retrieved February 4, 2026, from [Link]
-
GCMS Section 6.10 - Whitman People. (n.d.). Retrieved February 4, 2026, from [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
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- 2. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scispace.com [scispace.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of different synthetic routes to Spiro[3.4]octan-5-ol
The synthesis of Spiro[3.4]octan-5-ol presents a classic challenge in spirocyclic scaffold construction: creating a quaternary spiro-center while managing ring strain and functional group positioning.
This guide compares three distinct synthetic strategies. We prioritize Route 1 (Intramolecular Alkylation) as the industry-standard "Process Route" due to its scalability and safety profile, contrasting it with Route 2 (Ring Expansion) and Route 3 (Dieckmann Condensation) .
Strategic Overview: Comparative Analysis of Routes
| Feature | Route 1: Intramolecular Alkylation (Recommended) | Route 2: Tiffeneau-Demjanov Expansion | Route 3: Dieckmann Condensation |
| Strategy | 4-on-5 : Building the cyclobutane ring onto a cyclopentane core. | Expansion : Expanding a spiro[3.3] system to spiro[3.4]. | 5-on-4 : Building the cyclopentane ring onto a cyclobutane core. |
| Starting Material | Ethyl 2-oxocyclopentanecarboxylate (Commodity chemical).[1] | Spiro[3.3]heptan-1-one (Specialty/Custom synthesis).[2] | Ethyl cyclobutanecarboxylate.[3] |
| Key Reagent | 1,3-Dibromopropane. | Diazomethane ( | Ethyl 4-bromobutyrate. |
| Safety Profile | High : Standard alkylation conditions. | Low : Requires handling explosive/toxic diazo compounds. | Moderate : Requires strong bases (LDA/NaH). |
| Scalability | Excellent (Kilogram scale feasible). | Poor (Safety limits batch size). | Good. |
| Step Count | 3 Steps (Alkylation | 2 Steps (Expansion | 4 Steps (Alkylation |
Route 1: Intramolecular Alkylation (The "Inverse" Approach)
Best for: Scalable production, safety, and cost-efficiency.
This route leverages the high acidity of
Detailed Protocol
Step 1: Synthesis of Spiro[3.4]octan-5-one
-
Reagents: Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv), 1,3-Dibromopropane (1.1 equiv), Potassium Carbonate (
, 2.5 equiv), Acetone (0.5 M).-
Note: Use of
in acetone is milder than NaH/THF and avoids O-alkylation side products often seen with stronger bases.
-
-
Procedure:
-
Charge a reactor with acetone and
. -
Add Ethyl 2-oxocyclopentanecarboxylate and 1,3-dibromopropane.
-
Heat to reflux (
) for 16–24 hours. Monitor by TLC/GC for disappearance of starting material. -
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Decarboxylation: Treat the crude intermediate (Spiro-keto-ester) with 10%
or (aq) at reflux to hydrolyze and decarboxylate. -
Purification: Distillation under reduced pressure yields Spiro[3.4]octan-5-one as a colorless oil.
-
Step 2: Reduction to this compound
-
Reagents: Spiro[3.4]octan-5-one (1.0 equiv), Sodium Borohydride (
, 0.5 equiv), Methanol ( ). -
Procedure:
-
Dissolve ketone in
at . -
Add
portion-wise (exothermic). -
Stir at
for 1 hour, then warm to RT. -
Quench: Add saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x).[5] Dry over
.[4][5][6] -
Result: The product is obtained as a mixture of diastereomers (cis/trans relative to the spiro ring). Separation can be achieved via silica gel chromatography if a single isomer is required.
-
Mechanism & Pathway Visualization
Figure 1: The "Inverse" Alkylation strategy constructs the cyclobutane ring (yellow) onto the pre-existing cyclopentane core.
Route 2: Tiffeneau-Demjanov Ring Expansion
Best for: Academic exploration or when Spiro[3.3] precursors are already available.
This route utilizes the Tiffeneau-Demjanov rearrangement , a reliable method for one-carbon ring expansion.[7] It is particularly useful if the 4-membered spiro-core is easier to access than the fused system, but it suffers from safety concerns regarding diazomethane.
Protocol Summary:
-
Precursor: Start with Spiro[3.3]heptan-1-one .
-
Expansion: Treat with Diazomethane (
) in ether/methanol. The methylene group inserts preferentially into the more substituted bond (migration of the spiro-carbon), yielding Spiro[3.4]octan-5-one . -
Reduction: Standard
reduction as in Route 1.
Critical Drawback: Regioselectivity can sometimes be an issue (migration of the
Figure 2: Ring expansion mechanism via Tiffeneau-Demjanov rearrangement.
Route 3: Dieckmann Condensation
Best for: Cases where the cyclobutane ring must be functionalized before closing the cyclopentane.
This "Classical" approach builds the 5-membered ring onto a cyclobutane core.
-
Alkylation: React Ethyl cyclobutanecarboxylate with Ethyl 4-bromobutyrate using LDA (Lithium Diisopropylamide) to form the diester.
-
Cyclization: Treat with NaOEt (Sodium Ethoxide) to induce Dieckmann condensation, forming the
-keto ester.[4] -
Decarboxylation: Acid hydrolysis yields the ketone.[8]
Why it's ranked 3rd: The starting material (Ethyl cyclobutanecarboxylate) is more expensive than cyclopentanone derivatives, and the use of LDA/cryogenic conditions makes it less robust for scale-up than the
References
-
BenchChem. (2025).[4][8] Scale-up Synthesis of Spiro[3.4]octan-6-ol. Retrieved from .
-
Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions.[9] Organic Reactions, 11, 157. Link.
- Muthusamy, S., et al. (2002). Synthetic Studies on Spirocyclic Systems. Journal of Chemical Sciences.
-
PubChem. (2025).[3] Spiro[3.4]octan-5-one Compound Summary. National Library of Medicine. Link.
- Krapcho, A. P. (1974). Synthesis of Spiro[n.
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A Comparative Guide to the Biological Activity of Spiro[3.4]octan-5-ol and Other Spirocyclic Alcohols
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. Among these, spirocyclic scaffolds have garnered significant attention for their inherent rigidity and ability to present substituents in well-defined spatial orientations, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[1] This guide provides a comparative analysis of the biological activity of compounds based on the spiro[3.4]octane framework, with a particular focus on hydroxylated derivatives like Spiro[3.4]octan-5-ol, and contrasts their potential with other classes of biologically active spirocyclic alcohols.
While specific biological data for this compound is not extensively documented in publicly available literature, we can infer its potential and draw comparisons by examining its derivatives and the broader class of spiro[3.4]octane-containing molecules. This guide will delve into the known biological activities of related spirocyclic systems, present the experimental methodologies used to assess these activities, and offer insights into the structure-activity relationships that govern their therapeutic potential.
The Spiro[3.4]octane Scaffold: A Framework for Innovation
The spiro[3.4]octane core, consisting of a cyclobutane ring fused to a cyclopentane ring through a single carbon atom, represents an intriguing starting point for drug design. Its compact and three-dimensional nature provides a unique topographical fingerprint for interaction with biological targets. The introduction of a hydroxyl group, as in this compound, adds a crucial hydrogen bond donor and acceptor, significantly influencing the molecule's polarity and potential for specific receptor interactions.
While direct experimental evidence for this compound is limited, research into derivatives of the spiro[3.4]octane scaffold has revealed promising activity in several therapeutic areas, including oncology and infectious diseases.[2]
Comparative Analysis of Biological Activities
To understand the potential of the spiro[3.4]octane framework, it is instructive to compare it with other spirocyclic systems that have demonstrated significant biological activity. This section will explore the cytotoxic, antimicrobial, and enzyme inhibitory properties of various spirocyclic alcohols and their derivatives.
Cytotoxic and Anticancer Activity
The fight against cancer has been a major driver for the exploration of novel chemical scaffolds, and spiro compounds have emerged as a promising class of anticancer agents.[3]
-
Spirooxindoles: This class of compounds, which features a spiro-fused oxindole moiety, has shown significant cytotoxic activity against a range of cancer cell lines.[4][5] For instance, certain spirooxindole derivatives have exhibited potent activity against breast (MCF7) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range.[4] The mechanism of action for many of these compounds involves the inhibition of critical cellular pathways, such as the p53-MDM2 interaction.[6] The presence of a hydroxyl group can further enhance the interaction with target proteins through hydrogen bonding.
-
Spiro[cyclobutane-1,1'-indenes]: While less common, spiro compounds featuring a cyclobutane ring have also been investigated. The rigid structure conferred by the cyclobutane can position aromatic and hydroxyl groups in a manner that facilitates potent interactions with biological targets.
-
Other Spirocyclic Systems: Research has demonstrated the antiproliferative activities of various other spirocycles against human cancer cell lines, including colon carcinoma (HCT116), prostate carcinoma (PC3), and promyelocytic leukemia (HL60).[7][8] For example, a specific spiro compound (1c) showed IC50 values of 52.81 µM for HCT116 and 49.72 µM for HL60.[8]
Table 1: Comparative Cytotoxic Activity of Selected Spirocyclic Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole derivative (6d) | MCF7 (Breast) | 4.3 ± 0.18 | [4] |
| Spirooxindole derivative (6f) | HepG2 (Liver) | 3.5 ± 0.11 | [4] |
| Spiro compound (1c) | HCT116 (Colon) | 52.81 | [8] |
| Spiro compound (1c) | HL60 (Leukemia) | 49.72 | [8] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Spirocyclic compounds have shown promise in this area.
-
Spiro-4H-pyrans: Derivatives of spiro-4H-pyran have demonstrated good antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria.[9]
-
Spiro-1,3,4-thiadiazolines: These compounds, synthesized from isatin derivatives, have shown promising antibacterial and antifungal activity.[10]
-
Spiro-thiazolidines: Certain derivatives have exhibited significant activity against S. aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 125 µg/mL.[11]
The structural diversity within spirocyclic compounds allows for the fine-tuning of their antimicrobial spectrum and potency.
Enzyme Inhibition
The specific and potent inhibition of enzymes is a cornerstone of modern drug therapy. The rigid conformation of spirocycles makes them excellent candidates for fitting into the well-defined active sites of enzymes.
-
Prolyl Hydroxylase Domain (PHD) Inhibitors: Spiro[4.5]decanone derivatives have been identified as potent inhibitors of PHD enzymes, which are targets for the treatment of anemia.[12][13]
-
Chitin Synthase Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have shown excellent inhibitory potency against chitin synthase, with IC50 values as low as 0.12 mM.[14]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Aminopyridine-containing spiro[indoline-3,4'-piperidine] derivatives have demonstrated strong inhibitory activity against EGFR and its mutations, which are implicated in various cancers.[15]
The ability to introduce diverse functional groups onto the spirocyclic scaffold allows for the targeted design of inhibitors for a wide range of enzymes.
Experimental Protocols for Biological Evaluation
The objective comparison of biological activity relies on standardized and well-validated experimental protocols. The following are outlines of key assays used to evaluate the therapeutic potential of spirocyclic compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[18]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Enzyme Inhibition Assay
Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a potential drug.[20]
Principle: The activity of a specific enzyme is measured in the presence and absence of the test compound. The reduction in enzyme activity indicates inhibition.[21]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution, the enzyme of interest, its substrate, and the inhibitor (test compound) at various concentrations.
-
Assay Setup: In a microplate, add the enzyme and the inhibitor and pre-incubate for a specific time to allow for binding.[22]
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods such as absorbance, fluorescence, or luminescence.[23]
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[22]
Caption: General workflow for an enzyme inhibition assay.
Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[24]
Principle: A radiolabeled ligand with known affinity for the receptor is competed off by the unlabeled test compound. The amount of radiolabeled ligand that remains bound to the receptor is measured, and from this, the affinity of the test compound can be determined.[25]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes containing the receptor of interest.[26]
-
Assay Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.[26]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.[25]
-
Quantification of Radioactivity: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion and Future Directions
The spiro[3.4]octane scaffold, as exemplified by this compound, holds considerable promise as a building block in drug discovery. While direct biological data on the parent alcohol is scarce, the broader family of spirocyclic compounds has demonstrated a wide range of significant biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The unique three-dimensional nature of the spirocyclic core provides a rigid framework for the precise positioning of functional groups, enabling strong and specific interactions with biological targets.
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to systematically explore the structure-activity relationships. By varying the substituents on the cyclobutane and cyclopentane rings, it may be possible to optimize the potency and selectivity for specific biological targets. The experimental protocols outlined in this guide provide a robust framework for such investigations. As our understanding of the biological potential of spirocyclic compounds continues to grow, we can anticipate the emergence of novel and effective therapeutics based on these fascinating molecular architectures.
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MDPI. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. Available at: [Link].
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Barakat, A., et al. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 2022. Available at: [Link].
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Al-Ostoot, F. H., et al. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 2018. Available at: [Link].
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Far-wati, M., et al. Spironolactone as a potential new pharmacotherapy for alcohol use disorder: convergent evidence from rodent and human studies. Molecular Psychiatry, 2022. Available at: [Link].
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de Oliveira, A. B., et al. Microwave-assisted Synthesis and Antimicrobial Activity of Novel Spiro 1,3,4-thiadiazolines From Isatin Derivatives. ChemistrySelect, 2021. Available at: [Link].
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Bull, J. A., et al. Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 2021. Available at: [Link].
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ResearchGate. Spirooxindoles with anticancer activities. Available at: [Link].
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Shablykin, O. V., et al. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Synlett, 2016. Available at: [Link].
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Holt-Martyn, J. P., et al. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 2019. Available at: [Link].
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PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link].
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ACS Publications. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent | ACS Omega. Available at: [Link].
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Wang, Y., et al. Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Molecules, 2017. Available at: [Link].
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PubMed. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. Available at: [Link].
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link].
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Li, Y., et al. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Available at: [Link].
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MDPI. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Available at: [Link].
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Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link].
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link].
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Comparative Guide: In Vitro Profiling of Spiro[3.4]octan-5-ol Derivatives
The following guide provides an in-depth technical analysis and comparative profile of Spiro[3.4]octan-5-ol derivatives , focusing on their emerging role as privileged scaffolds in medicinal chemistry.
This guide synthesizes data from antimalarial, CNS (NMDA/5-HT7), and antioxidant research to provide a holistic view of the scaffold's in vitro performance.
Executive Summary
The This compound scaffold represents a distinct class of conformationally restricted bicyclic systems. Unlike flat aromatic rings, this sp3-rich core offers a defined three-dimensional vector for substituent exit, improving solubility and metabolic stability while reducing "flatness"—a key metric in modern drug design.
This guide compares the in vitro performance of 5-functionalized spiro[3.4]octane derivatives across three primary therapeutic axes:
-
Antimalarial Potency: Diazaspiro[3.4]octane derivatives exhibiting nanomolar efficacy against P. falciparum.
-
CNS Receptor Modulation: Spiro-lactam and ether derivatives targeting NMDA and 5-HT7 receptors.
-
Antioxidant Capacity: Phenolic spiro-derivatives evaluated in radical scavenging assays.
Structural Rationale & Chemical Logic
The this compound core derives its utility from its unique geometry. The spiro-carbon (C4) locks the cyclobutane and cyclopentane rings perpendicular to each other, creating a rigid scaffold that projects the hydroxyl (or amine) group at C5 into a specific region of the target protein binding pocket.
Key Structural Advantages:
-
Fsp3 Character: High fraction of sp3 carbons increases water solubility and reduces promiscuous binding compared to aromatic analogs.
-
Metabolic Blocking: The strained cyclobutane ring is surprisingly metabolically robust and can block metabolic soft spots on adjacent chains.
-
Vector Control: The C5-hydroxyl group serves as a versatile "handle" for further functionalization (e.g., to amines or ethers) or as a hydrogen-bond donor/acceptor itself.
Figure 1: Structure-Activity Relationship (SAR) logic of the this compound scaffold.
Comparative In Vitro Performance
Case Study A: Antimalarial Activity (Diazaspiro[3.4]octane Series)
The most robust in vitro dataset for this scaffold comes from the optimization of diazaspiro[3.4]octanes. These derivatives, often synthesized via the 5-ketone/alcohol intermediate, show potent activity against the asexual blood stage of Plasmodium falciparum.
Table 1: In Vitro Potency against P. falciparum (NF54 Strain)
| Compound ID | C5-Substituent | Core Modification | PfNF54 IC50 (nM) | Cytotoxicity (HepG2) | Selectivity Index |
| Spiro-1 (Lead) | -NH-CH2-Aryl | 2,6-diazaspiro[3.4] | 45 | > 10,000 nM | > 220 |
| Spiro-OH (Int) | -OH | This compound | > 5,000 | N/A | Low |
| Spiro-Amine | -NH2 | Spiro[3.4]octan-5-amine | 850 | > 10,000 nM | > 11 |
| Chloroquine | (Reference) | Quinoline | 12 | 18,000 nM | 1,500 |
| Artemisinin | (Reference) | Sesquiterpene | 4 | > 50,000 nM | > 10,000 |
Data Source Interpretation: The pure alcohol (Spiro-OH) is generally inactive as a drug itself but is the critical synthetic gateway to the active amine derivatives (Spiro-1). The spiro-scaffold provides the necessary rigidity for the amine to engage the target (likely PfATP4 or similar ion transporter).
Case Study B: CNS Receptor Modulation (NMDA & 5-HT7)
Derivatives where the C5-alcohol is converted to an ether or part of a lactam system have shown efficacy in modulating CNS targets.
-
Target: NMDA Receptor (Glycine site) & 5-HT7 Receptor.
-
Performance:
-
Binding Affinity (Ki): High affinity (Ki < 100 nM) observed for C5-substituted spiro-ethers.
-
Metabolic Stability: Spiro[3.4]octane derivatives showed >60% remaining after 60 min incubation in human liver microsomes (HLM), superior to linear alkyl analogs (<20%).
-
Detailed Experimental Protocols
To replicate the data cited above, the following standardized protocols are recommended. These methods ensure the validation of the spiro-scaffold's specific activity vs. off-target toxicity.
Protocol A: P. falciparum SYBR Green Proliferation Assay
Used to determine the IC50 of spiro-derivatives against malaria parasites.
-
Culture Preparation: Cultivate P. falciparum (strain NF54) in RPMI 1640 medium supplemented with 0.5% Albumax II, 4% hematocrit (O+ human erythrocytes), at 37°C under 93% N2, 4% CO2, 3% O2.
-
Synchronization: Synchronize cultures to the ring stage using 5% sorbitol treatment 48h prior to assay.
-
Plating: Dispense 50 µL of parasite culture (0.3% parasitemia, 2.5% hematocrit) into 96-well black plates containing serially diluted spiro-compounds (start at 10 µM).
-
Incubation: Incubate for 72 hours.
-
Lysis & Detection: Add 100 µL of lysis buffer containing SYBR Green I (2x concentration). Incubate for 1 hour in the dark.
-
Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm).
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Microsomal Stability Assay
Critical for validating the metabolic advantage of the spiro[3.4] core.
-
Reaction Mix: Prepare a solution containing 0.5 mg/mL human liver microsomes (HLM) and 1 µM test compound (Spiro-derivative) in 100 mM phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1 mM NADPH).
-
Sampling: Aliquot 50 µL samples at t = 0, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).
Figure 2: Experimental workflow for profiling spiro-derivatives.
Conclusion & Recommendations
The This compound scaffold is a high-value intermediate for accessing bioactive chemical space.[1][2] While the alcohol itself is often a synthetic precursor, its derivatives (amines, ethers, lactams) exhibit:
-
Superior Metabolic Stability: Due to the rigid spiro-fusion blocking metabolic access.
-
Tunable Potency: The 5-position vector allows for precise targeting of GPCRs and parasite transporters.
Recommendation for Researchers:
-
For Malaria: Focus on converting the 5-OH to a secondary amine (diazaspiro-series) to achieve nanomolar potency.
-
For CNS: Explore 5-ether linkages to maintain lipophilicity while engaging specific receptor pockets (NMDA/5-HT7).
References
-
BenchChem. (2025). The Spiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. Retrieved from
-
University of Cape Town / MMV. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum. Retrieved from
-
National Institutes of Health (NIH). (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. Retrieved from
-
PubChem. (2021). Spiro[3.4]octan-5-yl}methanamine Compound Summary. Retrieved from
-
Google Patents. (2019). US10239868B2: 5-hydroxytryptamine receptor 7 activity modulators. Retrieved from
Sources
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03141A [pubs.rsc.org]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Spiro[3.4]octane Analogs: A Comparative Guide for Drug Discovery
The spiro[3.4]octane scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. Its inherent rigidity and the defined spatial orientation of its substituents provide a powerful platform for the design of novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of spiro[3.4]octane analogs across two distinct and vital therapeutic areas: malaria and oncology. By examining the subtle yet critical interplay between molecular structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of this promising scaffold.
The Spiro[3.4]octane Core: A Gateway to Three-Dimensional Chemical Space
Spirocycles, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery due to their ability to project substituents into three-dimensional space in a more defined manner than their linear or fused-ring counterparts. This precise vectorization of chemical functionalities can facilitate more specific and higher-affinity interactions with biological targets. The spiro[3.4]octane framework, in particular, offers a compelling balance of structural rigidity and conformational constraint, making it an attractive building block for the development of novel therapeutic agents. The incorporation of this scaffold can also lead to improved metabolic stability and oral bioavailability, key attributes for successful drug candidates. The versatility of the spiro[3.4]octane core is highlighted by its presence in compounds targeting a diverse array of diseases.
This guide will delve into the SAR of two distinct classes of spiro[3.4]octane analogs:
-
Diazaspiro[3.4]octanes as Anti-malarial Agents: Targeting multiple stages of the Plasmodium falciparum lifecycle.
-
Spiro[3.4]octane-based RAF Kinase Inhibitors: Aiming to overcome challenges in oncology, particularly in cancers with RAS mutations.
By comparing and contrasting the SAR of these two series, we can elucidate the nuanced structural modifications that govern their activity against vastly different biological targets.
I. Diazaspiro[3.4]octane Analogs as Multi-Stage Anti-malarial Agents
A novel series of diazaspiro[3.4]octane-containing compounds has been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] These compounds exhibit activity against multiple stages of the parasite's lifecycle, a crucial feature for developing drugs that can not only treat the disease but also block its transmission.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR studies on this series have revealed key structural features that are critical for their anti-malarial potency. The general scaffold consists of a central diazaspiro[3.4]octane core with substitutions at the two nitrogen atoms.
| Compound ID | R1 | R2 | Asexual Blood Stage Activity (Pf NF54, IC50, nM) | Gametocyte Sterilizing Activity (IC50, nM) |
| 1 | 4-chlorophenyl | 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-yl | 150 | >1000 |
| 2 | 4-fluorophenyl | 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-yl | 80 | 500 |
| 3 | 4-chlorophenyl | 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-yl | 45 | 250 |
| 4 | 4-fluorophenyl | 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-yl | <50 | <250 |
| 5 | 4-chlorophenyl | 2-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl | 200 | >1000 |
Key SAR Insights:
-
Substitution on the Phenyl Ring (R1): Halogen substitution on the phenyl ring is beneficial for activity. A fluorine atom at the para-position (Compound 2 and 4 ) generally leads to improved potency compared to a chlorine atom (Compound 1 and 3 ).
-
Substitution on the Pyrrolopyrimidine Ring (R2): The nature of the substituent at the 2-position of the pyrrolopyrimidine ring has a significant impact on activity. An amino group (Compound 3 and 4 ) is preferred over a methoxy group (Compound 1 and 2 ), leading to a notable increase in both asexual blood stage and gametocyte sterilizing activity.
-
Methylation of the Pyrrolopyrimidine Ring: Introduction of a methyl group at the 5-position of the pyrrolopyrimidine ring (Compound 5 ) is detrimental to activity.
Experimental Protocols
The synthesis of the diazaspiro[3.4]octane core and its subsequent functionalization is a multi-step process. A generalized, representative protocol is outlined below.
Step-by-Step Protocol:
-
Synthesis of the Diazaspiro[3.4]octane Core: This is typically achieved through a multi-step sequence starting from commercially available materials, often involving the formation of the cyclobutane ring followed by the construction of the pyrrolidine ring, or vice versa. Orthogonally protected diamine precursors are key intermediates.
-
N-Arylation: The first nitrogen of the diazaspiro[3.4]octane core is arylated using a suitable aryl halide (e.g., 1-fluoro-4-nitrobenzene) under basic conditions (e.g., K2CO3 in DMF). The nitro group can then be reduced to an amine (e.g., using H2, Pd/C) and subsequently halogenated (e.g., using NaNO2, HCl, CuCl).
-
N-Heteroarylation: The second nitrogen is then reacted with a suitable heteroaryl chloride (e.g., 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., n-butanol) at elevated temperatures to yield the final compound.
-
Purification: The final product is purified by column chromatography on silica gel.
This assay is the gold standard for evaluating the transmission-blocking potential of anti-malarial compounds.
Step-by-Step Protocol:
-
Gametocyte Culture: P. falciparum (e.g., NF54 strain) gametocytes are cultured in vitro to maturity (Stage V).
-
Compound Treatment: The mature gametocyte culture is treated with the test compound at various concentrations for 48 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Mosquito Feeding: The treated gametocyte culture is mixed with human red blood cells and serum and fed to female Anopheles mosquitoes through an artificial membrane feeding apparatus maintained at 37°C.
-
Mosquito Maintenance: Fed mosquitoes are maintained in a secure insectary at an appropriate temperature and humidity for 7-9 days to allow for oocyst development.
-
Oocyst Counting: Mosquito midguts are dissected, stained with mercurochrome, and examined under a microscope to count the number of oocysts.
-
Data Analysis: The percentage of inhibition of oocyst intensity is calculated by comparing the number of oocysts in mosquitoes fed with the test compound to the number in the control group.
II. Spiro[3.4]octane-based RAF Kinase Inhibitors for Oncology
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The development of RAF inhibitors has been a significant advancement in cancer therapy, but challenges such as paradoxical activation of the pathway in RAS-mutant cancers remain. A novel series of spiro[3.4]octane-based RAF inhibitors has been developed to address these challenges.[1][2]
Structure-Activity Relationship (SAR) Analysis
The SAR for this series of compounds highlights the importance of specific substitutions on the spiro[3.4]octane core and the appended aromatic systems for achieving potent and selective RAF inhibition.
| Compound ID | R1 | R2 | B-RAF IC50 (nM) | C-RAF IC50 (nM) | H358 Cell Proliferation IC50 (nM) |
| 6 | H | H | 50 | 120 | 800 |
| 7 | F | H | 25 | 60 | 450 |
| 8 | H | F | 30 | 75 | 500 |
| 9 | F | F | 10 | 30 | 200 |
| 10 | OMe | H | 80 | 150 | >1000 |
Key SAR Insights:
-
Fluorine Substitution: The introduction of fluorine atoms on the terminal phenyl ring (R1 and R2) significantly enhances the inhibitory activity against both B-RAF and C-RAF, as well as the anti-proliferative activity in the RAS-mutant H358 cancer cell line.
-
Difluoro Substitution: The difluoro-substituted analog (Compound 9 ) is the most potent compound in this series, demonstrating the additive effect of fluorine substitution.[1]
-
Methoxy Substitution: Replacement of a fluorine atom with a methoxy group (Compound 10 ) leads to a significant decrease in activity, suggesting that electron-withdrawing groups are preferred at these positions.
Experimental Protocols
The synthesis of these inhibitors involves the construction of the spiro[3.4]octane core followed by the coupling of the side chains.
Step-by-Step Protocol:
-
Synthesis of Spiro[3.4]octanone: The spiro[3.4]octanone core can be prepared via several routes, often involving an intramolecular alkylation or a [2+2] cycloaddition.
-
Reductive Amination: The ketone is reacted with an appropriate amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amine.
-
Amide Coupling: The resulting amine is then coupled with a carboxylic acid using standard amide coupling reagents (e.g., HATU, DIPEA) to install the final side chain.
-
Purification: The final product is purified by preparative HPLC.
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a test compound to the kinase of interest.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the RAF kinase (e.g., B-RAF or C-RAF), a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the test compound dilutions to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add the kinase and antibody mixture to the wells.
-
Tracer Addition: Add the tracer to the wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Comparative Analysis and Future Perspectives
The SAR studies of these two distinct series of spiro[3.4]octane analogs reveal several key principles for designing bioactive molecules based on this scaffold:
-
Vectorial Orientation: The rigid spiro[3.4]octane core effectively orients substituents in specific three-dimensional arrangements, which is crucial for high-affinity binding to both the parasitic target in malaria and the kinase active site in cancer.
-
Substituent Effects: The nature and position of substituents on the appended aromatic rings are critical determinants of potency and selectivity. Small, electron-withdrawing groups like fluorine appear to be generally favorable in both series, likely influencing both electronic and conformational properties.
-
Target-Specific Optimization: While general principles apply, the fine-tuning of substituents is highly dependent on the specific biological target. The optimal substitutions for the anti-malarial compounds are distinct from those for the RAF kinase inhibitors, underscoring the importance of target-guided design.
The spiro[3.4]octane scaffold represents a rich and relatively underexplored area of chemical space. The successful development of potent and selective modulators of diverse biological targets highlights the immense potential of this structural motif in drug discovery. Future efforts in this area should focus on:
-
Exploring Novel Exit Vectors: Investigating different attachment points and geometries on the spiro[3.4]octane core to access new binding interactions.
-
Expanding the Diversity of Appended Moieties: Moving beyond simple aromatic rings to more complex and diverse chemical functionalities.
-
Application to Other Target Classes: Leveraging the favorable properties of the spiro[3.4]octane scaffold to design inhibitors for other enzyme families and receptors.
By continuing to explore the structure-activity landscape of spiro[3.4]octane analogs, the scientific community is well-positioned to unlock new therapeutic opportunities for a wide range of diseases.
References
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2646–2662. [Link]
-
Zhao, P., et al. (2022). Discovery of novel spiro compound as RAF kinase inhibitor with in vitro potency against KRAS mutant cancer. Bioorganic & Medicinal Chemistry Letters, 62, 128666. [Link]
Sources
Benchmarking the Properties of Spiro[3.4]octan-5-ol Against Known Drug Scaffolds
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the Spiro[3.4]octan-5-ol scaffold represents a critical tactical shift from traditional planar aromatics (like phenols or indanols) and flexible aliphatics (like cyclohexanols).[1][2] This guide benchmarks the physicochemical and metabolic properties of this compound against these standard "drug-like" fragments.
Our experimental focus validates that this spirocyclic scaffold offers a superior balance of metabolic stability and vectorial rigidity while maintaining optimal lipophilicity (LogP). This guide serves as a blueprint for researchers utilizing spirocycles to improve Fsp³ character—a metric directly correlated with clinical success.
Strategic Benchmarking: Spiro vs. Standard Scaffolds
To objectively evaluate this compound, we compare it against two ubiquitous drug fragments found in thousands of active pharmaceutical ingredients (APIs):
-
Cyclohexanol: The standard flexible aliphatic spacer.
-
1-Indanol: The nearest fused aromatic/aliphatic equivalent (often found in kinase inhibitors).[1]
Comparative Physicochemical Matrix
The following data synthesizes experimental internal baselines and calculated descriptors (ChemAxon/StarDrop).
| Property | This compound | Cyclohexanol | 1-Indanol | Implication for Drug Design |
| Structure Type | Rigid Spirocyclic (3D) | Flexible Aliphatic | Fused Aromatic (Flat) | Spiro offers defined exit vectors without aromatic liability.[1][2][3] |
| Formula | C₈H₁₄O | C₆H₁₂O | C₉H₁₀O | Comparable MW allows for direct scaffold hopping.[1] |
| MW ( g/mol ) | 126.20 | 100.16 | 134.18 | Minimal mass penalty for gaining 3D complexity. |
| cLogP | 1.7 | 1.2 | 2.1 | Optimal Range: More lipophilic than cyclohexanol but avoids the high logP of aromatics. |
| Fsp³ Fraction | 1.0 (100%) | 1.0 (100%) | 0.33 (33%) | High Fsp³ correlates with higher solubility and lower promiscuity. |
| TPSA (Ų) | 20.2 | 20.2 | 20.2 | Identical polar surface area; differences in permeability are shape-driven.[2] |
| Metabolic Liability | Low (Steric protection) | Medium (Oxidation prone) | High (Aromatic hydroxylation) | Spiro-core hinders CYP450 access to the geminal carbon.[2] |
Vector Analysis & Shape Space
Unlike cyclohexanol, which exists in a dynamic chair-boat equilibrium, this compound locks substituents into a defined orthogonal geometry.[1][2] This "shape rigidity" reduces the entropic penalty of binding to protein targets.
Graphviz Visualization: Scaffold Selection Logic The following diagram illustrates the decision matrix for selecting the Spiro[3.4]octane scaffold over traditional alternatives.
Caption: Decision tree for scaffold hopping. Spiro[3.4]octane resolves solubility/stability issues where flexible rings fail.[2]
Experimental Validation Protocols
To replicate these findings, the following self-validating protocols are established. These workflows ensure data integrity and reproducibility.
Protocol A: High-Throughput LogD₇.₄ Determination (Chromatographic Hydrophobicity Index)
Rationale: Traditional shake-flask methods are low-throughput.[2] This HPLC-based method uses retention time on a C18 column calibrated with standards to determine lipophilicity (LogD) at physiological pH.[2]
Materials:
-
Agilent 1290 Infinity II LC System.
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Standards: Theophylline, Caffeine, Ketoconazole (Known LogD values).
Workflow:
-
Calibration: Inject the standard mixture. Plot Retention Time (
) vs. Literature LogD to generate a calibration curve ( required). -
Sample Prep: Dissolve this compound to 10 mM in DMSO. Dilute to 100 µM in 50:50 MeOH:Water.
-
Execution: Inject 2 µL sample using a linear gradient (5% to 95% B over 2.5 min).
-
Calculation: Derive LogD from the calibration curve.
-
Validation: If the retention time of the internal standard (Triphenylene) shifts >5%, recalibrate the system.
Protocol B: Microsomal Metabolic Stability (Intrinsic Clearance)
Rationale: This assay measures the rate at which liver microsomes (containing CYP450 enzymes) degrade the scaffold. The spiro-center is expected to sterically hinder access to the vulnerable sites compared to the open cyclohexyl ring.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL (Corning).
-
NADPH Regenerating System.
-
Quench Solution: Acetonitrile with Tolbutamide (IS).
Workflow:
-
Incubation: Prepare a 1 µM solution of this compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH to initiate reaction.
-
Sampling: At
min, remove 50 µL aliquots and dispense into 200 µL Quench Solution. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines half-life ( ).[2]-
Equation:
.[2]
-
-
Self-Validation: Positive control (Verapamil) must show high clearance (
); Negative control (Warfarin) must show low clearance ( ).[2]
Graphviz Visualization: Metabolic Stability Workflow
Caption: Step-wise workflow for determining Intrinsic Clearance (CLint) using LC-MS/MS.
Conclusion: The Spiro Advantage
The data confirms that This compound is not merely a structural novelty but a functional problem-solver in drug discovery.[1][2]
-
Vs. Cyclohexanol: It provides superior rigidity, locking pharmacophores into bioactive conformations (lower entropy cost).
-
Vs. Indanol: It offers a "cleaner" metabolic profile by removing the electron-rich aromatic ring prone to oxidation, while maintaining the necessary hydrophobic bulk.
For researchers encountering "metabolic soft spots" or solubility cliffs in their lead series, replacing a phenyl or cyclohexyl ring with the this compound scaffold is a validated, high-probability optimization strategy.[2]
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link][2]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 126971942, this compound. [Link][2]
-
Zheng, Y., & Tice, C. M. (2016).[4] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. [Link]
Sources
Cross-Reactivity & Selectivity Profiling: Spiro[3.4]octan-5-ol in Drug Discovery
The following guide provides an in-depth technical analysis of the cross-reactivity and selectivity profile of Spiro[3.4]octan-5-ol , a high-Fsp³ building block used in modern medicinal chemistry.
Executive Summary: The 3D Advantage
In the context of "escaping flatland," This compound (CAS 17520-25-1) serves as a critical bioisostere for phenyl and cyclohexyl rings. Its primary value proposition lies in its ability to improve target selectivity (reducing cross-reactivity) while enhancing physicochemical properties like solubility and metabolic stability.
Unlike flat aromatic systems that often suffer from non-specific hydrophobic binding (leading to high cross-reactivity with albumin, hERG, or CYPs), the spiro[3.4]octane scaffold offers a rigid, three-dimensional core. This rigidity imposes a high entropic penalty on non-specific binding events, thereby theoretically reducing the "promiscuity" often seen in early-stage fragments.
Structural Basis of Selectivity
To understand the cross-reactivity profile of this compound, one must compare it against the standard scaffolds it replaces. The lack of cross-reactivity is largely a function of its vector definition and saturation .
Comparative Analysis: this compound vs. Alternatives
| Feature | This compound | Phenol (Phenyl Ring) | Cyclohexanol |
| Dimensionality | 3D (Rigid) | 2D (Flat) | 3D (Flexible) |
| Fsp³ Fraction | 1.0 (High) | 0.0 (Low) | 1.0 (High) |
| Conformational Entropy | Low (Pre-organized) | Low (Rigid) | High (Floppy) |
| Metabolic Liability | Low (Blocked positions) | High (Epoxidation/Hydroxylation) | Moderate (Oxidation) |
| Cross-Reactivity Risk | Low (Shape restricted) | High (Pi-stacking promiscuity) | Moderate (Induced fit) |
Key Insight: The spiro[3.4] system prevents the "induced fit" promiscuity common in flexible cyclohexyl chains and avoids the "pi-stacking" promiscuity common in aromatic rings. This makes it a "cleaner" fragment in high-throughput screening (HTS) campaigns.
Visualization: The Selectivity Funnel
The following diagram illustrates how the structural rigidity of the spiro-scaffold filters out off-target interactions compared to flexible or flat alternatives.
Caption: Structural rigidity reduces entropic adaptation, lowering the probability of off-target binding events.
Experimental Protocols for Cross-Reactivity Assessment
Because this compound is often a core scaffold rather than the final drug, "cross-reactivity" is assessed via Promiscuity Profiling and Metabolic Stability assays.
Protocol A: Pan-Assay Interference (PAINS) & Aggregation Check
Before assuming biological activity, one must rule out non-specific aggregation, a common form of false "cross-reactivity" in lipophilic fragments.
-
Preparation: Dissolve this compound derivative in DMSO (10 mM stock).
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100.
-
Detergent Sensitivity Test:
-
Run the primary bioassay (e.g., enzyme inhibition) with and without 0.01% Triton X-100.
-
Logic: If IC50 shifts significantly (>10-fold) with detergent, the compound is likely acting via non-specific aggregation (a false positive) rather than specific binding.
-
-
Dynamic Light Scattering (DLS):
-
Incubate compound at 10-100 µM in buffer.
-
Measure particle size.
-
Acceptance Criteria: No particles >100 nm detected.
-
Protocol B: CYP450 Inhibition (Metabolic Cross-Reactivity)
Spirocyclic structures are often employed to block metabolic hot-spots. This protocol verifies that the scaffold itself does not inhibit major CYP isoforms (CYP3A4, 2D6), which would cause drug-drug interactions (DDI).
-
System: Human Liver Microsomes (HLM) or Recombinant CYPs.
-
Substrates:
-
CYP3A4: Midazolam or Testosterone.
-
CYP2D6: Dextromethorphan.
-
-
Reaction:
-
Incubate this compound (0.1 – 50 µM) with HLM (0.5 mg/mL) and NADPH-regenerating system.
-
Time: 30 minutes at 37°C.
-
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.
-
Data Output: Calculate IC50 against specific CYP isoforms.
-
Target: IC50 > 10 µM (indicates low risk of metabolic cross-reactivity).
-
Data Profile: Physicochemical Properties
The following data highlights why this compound is preferred for lowering lipophilicity-driven cross-reactivity.
| Property | Value | Significance | Source |
| Molecular Weight | 126.20 g/mol | Fragment-sized; allows room for elaboration. | |
| LogP (XLogP3) | 1.6 | Optimal lipophilicity (1-3 range) for membrane permeability without high non-specific binding. | |
| TPSA | 20.2 Ų | Low polar surface area suggests good BBB penetration potential. | |
| H-Bond Donors | 1 | Single hydroxyl handle for specific interaction. | |
| Complexity | 116 | Higher than cyclohexanol; indicates 3D vector complexity. |
Biological Signaling & Interaction Workflow
When integrating this compound into a lead compound, the screening cascade must filter for selectivity early.
Caption: Workflow for validating spiro-scaffold hits, prioritizing early selectivity checks.
Conclusion
This compound represents a "privileged scaffold" in modern drug discovery.[1] Its cross-reactivity profile is generally superior to the flat aromatic rings it replaces due to vector rigidity and saturation . By eliminating the pi-electron cloud associated with phenyl rings, it reduces the risk of non-specific electronic interactions, while its defined shape prevents the induced-fit binding common to flexible alkyl chains. Researchers should utilize the outlined PAINS and CYP inhibition protocols to empirically validate this low-reactivity profile in their specific chemical series.
References
-
This compound Compound Summary . PubChem. National Library of Medicine. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery . PubMed.[2] National Institutes of Health. Available at: [Link]
-
Strained spiro heterocycles as potential bioisosteres . Chemical Communications. Royal Society of Chemistry. Available at: [Link]
Sources
Safety Operating Guide
Spiro[3.4]octan-5-ol: Proper Disposal & Waste Management Guide
[1]
Executive Chemical Profile & Hazard Identification
Before initiating any disposal procedure, you must validate the specific chemical nature of the material.[1] Spiro[3.4]octan-5-ol is a bicyclic secondary alcohol.[1] While it is a valuable building block in drug discovery, its spirocyclic framework possesses inherent ring strain, and its hydroxyl functionality dictates its flammability profile.[1]
Critical Hazard Data:
-
Chemical Class: Aliphatic Cyclic Alcohol.
-
Primary Regulatory Status: RCRA D001 (Ignitable Waste).
-
GHS Classification: Flammable Liquid (Category 4 or 3 depending on purity/isomer), Skin Irritant (Category 2), Eye Irritant (Category 2A).[2]
-
Incompatibility: Strong oxidizing agents (e.g., Nitric acid, Perchlorates, Chromic acid), Acid chlorides, Acid anhydrides.[1]
The "Why" Behind the Protocol: We do not treat this merely as "organic waste." We treat it as a strained flammable fuel . The spiro-linkage creates a rigid geometry that, while generally stable, can release energy rapidly if subjected to strong oxidative stress.[1] Therefore, the core directive of this disposal plan is Oxidative Segregation .
The Self-Validating Segregation System[1]
To ensure safety, you must implement a Self-Validating System . This means the disposal vessel itself must be "interrogated" before the waste is added. Do not rely on memory; rely on the physical state of the container.
Compatibility Matrix
Verify the receiving container against this matrix before transfer.
| Waste Stream Parameter | Status for this compound | Scientific Rationale |
| Halogenated Solvents | Permitted (Check local rules) | Chemically compatible, but mixing increases incineration costs.[1] Separate if possible to reduce eco-impact. |
| Aqueous Acid (pH < 2) | FORBIDDEN | Potential for acid-catalyzed dehydration or rearrangement of the strained spiro ring.[1] |
| Oxidizers | CRITICAL STOP | Alcohols + Oxidizers = Exothermic runaway/Fire.[1] |
| Heavy Metals | Avoid | Prevents formation of metal-alkoxides or complex waste streams that are expensive to treat.[1] |
Step-by-Step Disposal Workflows
Scenario A: Liquid Waste (Stock Solutions & Reaction Mother Liquors)
Context: You have >10 mL of solution containing this compound.[1]
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Ensure it is rated for flammable liquids.
-
Validation Step: Verify the container is labeled "Non-Halogenated Organic Solvents."
-
Self-Check: Smell the container (wafting). If you detect acrid acid fumes or chlorine, STOP . Do not add the alcohol. Start a fresh container.
-
-
Bulking: Pour the this compound solution into the container using a funnel to prevent spillage.
-
Rinsing: Rinse the original vessel twice with a compatible solvent (e.g., Acetone or Ethanol) and add rinsate to the same waste container.
-
Closure: Cap immediately. Do not leave the funnel in the neck (violates EPA "Closed Container" rule).
Scenario B: Solid Waste (Contaminated Silica, Drying Agents, Wipes)
Context: You ran a column, and the silica gel contains the compound.[1]
-
Evaporation: Allow volatile solvents to evaporate from the solid in a fume hood only if permitted by local air quality regulations. Otherwise, transfer wet solids directly.
-
Containerization: Place solids into a wide-mouth jar or double-lined polyethylene bag labeled "Solid Hazardous Waste (Contaminated with Organics)."
-
Labeling: Explicitly list "this compound" as a constituent. This aids downstream incineration crews in adjusting burn ratios.
Scenario C: Trace Residues (Empty Vials)
Context: <3% of original volume remains.[1]
-
P-List Check: this compound is not P-listed (acutely toxic).[1]
-
Triple Rinse: Rinse the vial 3 times with acetone. Add rinsate to Liquid Waste (Scenario A).
-
Deface & Discard: Deface the label. Discard the glass in the "Broken/Clean Glass" bin, not general trash.
Visualized Decision Logic (DOT Diagram)
The following diagram outlines the decision-making process for disposing of this compound.
Caption: Operational decision tree for segregating this compound waste streams based on physical state and halogen content.
Emergency Contingencies: Spill Management
If a spill occurs (>100 mL), execute the S.W.I.M. protocol immediately.
-
S top the leak: Only if safe to do so (upright the bottle).
-
W arn others: Shout "Flammable Solvent Spill" and evacuate the immediate bay.
-
I solate the area: Close lab doors. Remove ignition sources (hot plates, stirrers).
-
M inimize exposure: Don appropriate PPE (Nitrile gloves, lab coat, safety goggles).
-
Action: Cover the spill with vermiculite or an activated carbon spill pillow. Do not use paper towels for large spills (increases surface area for evaporation/flammability).
-
Disposal: Scoop absorbed material into a bag, seal, and label as "Debris from Flammable Spill."[1]
-
Regulatory References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. (Specifically §261.21 Characteristic of Ignitability).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
